molecular formula C14H10BrClN2O2 B052063 N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide CAS No. 41526-21-0

N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide

Cat. No.: B052063
CAS No.: 41526-21-0
M. Wt: 353.6 g/mol
InChI Key: LYISZEZBKBGONS-UHFFFAOYSA-N
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Description

N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide (CAS 41526-21-0) is a high-value chemical intermediate with the molecular formula C14H10BrClN2O2 and a molecular weight of 353.60 g/mol . This compound is primarily employed in organic synthesis and pharmaceutical research, where it serves as a key precursor in the multi-step synthesis of active pharmaceutical ingredients (APIs). Its significant research value is demonstrated in its application as a critical intermediate for the synthesis of benzodiazepine derivatives, such as bromazepam, with documented reaction yields as high as 98.5% under optimized conditions . The compound is a solid with a melting point of 131-132 °C (in ethanol) and requires careful handling . Researchers should note that this material is classified as a hazardous chemical. It may cause skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity upon single exposure (H335) . Appropriate personal protective equipment and engineering controls should be used. This product is intended for research and laboratory use only. It is strictly for non-medical purposes and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-[4-bromo-2-(pyridine-2-carbonyl)phenyl]-2-chloroacetamide
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InChI

InChI=1S/C14H10BrClN2O2/c15-9-4-5-11(18-13(19)8-16)10(7-9)14(20)12-3-1-2-6-17-12/h1-7H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYISZEZBKBGONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70194400
Record name N-(4-Bromo-2-(2-pyridylcarbonyl)phenyl)-2-chloroacetamide
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Molecular Weight

353.60 g/mol
Source PubChem
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CAS No.

41526-21-0
Record name N-[4-Bromo-2-(2-pyridinylcarbonyl)phenyl]-2-chloroacetamide
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Record name N-(4-Bromo-2-(2-pyridylcarbonyl)phenyl)-2-chloroacetamide
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Record name N-(4-Bromo-2-(2-pyridylcarbonyl)phenyl)-2-chloroacetamide
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Record name N-[4-bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide
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Record name N-(4-BROMO-2-(2-PYRIDYLCARBONYL)PHENYL)-2-CHLOROACETAMIDE
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Foundational & Exploratory

Synthesis of N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide, a key intermediate in the development of pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and relevant biological context for professionals in the fields of medicinal chemistry and drug development.

Introduction

This compound is a derivative of 2-(2-Amino-5-bromobenzoyl)pyridine. Its structural complexity and the presence of reactive functional groups make it a valuable building block in the synthesis of more complex molecules. Notably, it is recognized as an impurity and intermediate in the synthesis of Bromazepam, a benzodiazepine drug, highlighting its relevance in pharmaceutical manufacturing and quality control.

Synthetic Pathway

The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 2-(2-Amino-5-bromobenzoyl)pyridine. The second step is the chloroacetylation of this precursor to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Chloroacetylation A 2-Bromopyridine C 2-(2-Amino-5-bromobenzoyl)pyridine A->C Phenyllithium, Toluene/Ether B 2-Amino-5-bromobenzonitrile B->C E This compound C->E Triethylamine, Dichloromethane D Chloroacetyl chloride D->E

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of 2-(2-Amino-5-bromobenzoyl)pyridine

Multiple synthetic routes for 2-(2-Amino-5-bromobenzoyl)pyridine have been reported. Below is a common procedure.

Reaction: 2-Bromopyridine + 2-Amino-5-bromobenzonitrile → 2-(2-Amino-5-bromobenzoyl)pyridine

Reagents and Materials:

  • Phenyllithium

  • 2-Bromopyridine

  • 2-Amino-5-bromobenzonitrile

  • Toluene, anhydrous

  • Ether, anhydrous

  • Hydrochloric acid (2N)

  • Aqueous ammonia

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A solution of phenyllithium (0.57 mol) in approximately 400-450 ml of ethyl ether is placed in a 3-liter flask under a nitrogen atmosphere and cooled to between -10°C and -12°C.

  • A solution of 2-bromopyridine (79 g, 0.5 mol) in 150 ml of dry toluene is added over 10 minutes, maintaining the temperature at a maximum of -10°C to generate 2-pyridyllithium.

  • The reaction mixture is stirred for an additional 10 minutes.

  • A solution of 2-amino-5-bromobenzonitrile (45.9 g, 0.233 mol) in 300 ml of ether is then added, keeping the temperature between -10°C and -12°C.

  • After the addition is complete, the cooling is removed and the mixture is stirred for a further 2 hours at 0°C.

  • The reaction mixture is then poured into 100 ml of ice-cold 3N hydrochloric acid. The aqueous layer is separated, and the organic layer is extracted twice with 100 ml of 2N hydrochloric acid.

  • The combined acidic extracts are heated under reflux with stirring for 1 hour.

  • The hot acid hydrolysate is added to an excess of cold, diluted aqueous ammonia with stirring.

  • The precipitated yellow crystals of 2-(2-amino-5-bromobenzoyl)pyridine are collected by filtration, washed with water, and dried in vacuo at 50°C.[1]

Yield: 43.7 g (67.7%)[1]

Synthesis of this compound

This protocol outlines a general method for the chloroacetylation of anilines, which can be applied to 2-(2-Amino-5-bromobenzoyl)pyridine.[2]

Reaction: 2-(2-Amino-5-bromobenzoyl)pyridine + Chloroacetyl chloride → this compound

Reagents and Materials:

  • 2-(2-Amino-5-bromobenzoyl)pyridine (1 equivalent)

  • Triethylamine (1 equivalent)

  • Chloroacetyl chloride (1.2 equivalents)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (2M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-(2-Amino-5-bromobenzoyl)pyridine and triethylamine in dichloromethane in a flask.

  • Cool the solution to 0°C in an ice bath.

  • Add chloroacetyl chloride dropwise to the solution over 15 minutes, maintaining the temperature at 0°C.

  • Stir the mixture at 0°C for 1 hour.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with additional dichloromethane.

  • Wash the organic layer sequentially with 2M HCl (2 x 15 mL), water (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (15 mL).

  • Dry the organic layer with anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to yield the desired this compound product.[2]

Note: A specific yield for this reaction has not been found in the searched literature. The product is often pure enough for subsequent steps without further purification.[2]

Quantitative Data

The following tables summarize the key quantitative data for the precursor and the final product.

Table 1: Physical and Chemical Properties

CompoundCAS No.Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C at 760 mmHg)Density (g/cm³)
2-(2-Amino-5-bromobenzoyl)pyridine1563-56-0C₁₂H₉BrN₂O277.1299-1004511.546
This compound41526-21-0C₁₄H₁₀BrClN₂O₂353.60131-132574.31.596

Table 2: Synthesis Yields

Reaction StepProductReported Yield (%)
Synthesis of 2-(2-Amino-5-bromobenzoyl)pyridine2-(2-Amino-5-bromobenzoyl)pyridine67.7[1]
Chloroacetylation of 2-(2-Amino-5-bromobenzoyl)pyridineThis compoundNot Reported

Biological Context: Benzodiazepine Signaling Pathway

This compound is an intermediate in the synthesis of Bromazepam, a benzodiazepine. Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators of the GABA-A receptor.[3][4]

The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter gamma-aminobutyric acid (GABA), opens to allow chloride ions to enter the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site.[5][6] This binding does not open the channel directly but enhances the effect of GABA by increasing the frequency of channel opening when GABA is bound.[5] This potentiation of GABA's inhibitory effect is the mechanism behind the sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties of benzodiazepines.

GABAA_Signaling cluster_receptor GABA-A Receptor GABA_site GABA Binding Site Cl_channel Chloride (Cl-) Channel GABA_site->Cl_channel Opens Channel BZD_site Benzodiazepine Binding Site BZD_site->GABA_site Enhances GABA affinity (Increases opening frequency) Neuron Postsynaptic Neuron Cl_channel->Neuron Cl- Influx GABA GABA GABA->GABA_site Binds to BZD Benzodiazepine (e.g., Bromazepam) BZD->BZD_site Binds to (Allosteric Modulation) Cl_ion Cl- Hyperpolarization Hyperpolarization (Inhibitory Effect) Neuron->Hyperpolarization

Caption: Benzodiazepine modulation of the GABA-A receptor signaling pathway.

Conclusion

The synthesis of this compound is a well-defined process, crucial for the production of certain benzodiazepines. This guide provides the necessary details for its preparation and places the compound in the context of its pharmaceutical application. The provided protocols and data are intended to support researchers and professionals in drug development and manufacturing. Further research to determine the precise yield of the final chloroacetylation step and to fully characterize the compound with spectroscopic data would be beneficial for the scientific community.

References

An In-depth Technical Guide to N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide (CAS 41526-21-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide, with CAS number 41526-21-0, is a halogenated aromatic amide. It is primarily recognized as a key intermediate in the synthesis of Bromazepam, a potent benzodiazepine anxiolytic.[1] This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an analysis of its potential biological significance, drawing insights from related chloroacetamide compounds and its role as a precursor to Bromazepam.

Chemical and Physical Properties

This compound is a solid, typically appearing as a pale yellow to pale beige substance.[2] Its chemical structure features a central phenyl ring substituted with a bromine atom, a 2-pyridylcarbonyl group, and a 2-chloroacetamide side chain.

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic and analytical procedures.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₀BrClN₂O₂[][4]
Molecular Weight 353.60 g/mol [][4]
CAS Number 41526-21-0[1]
Melting Point 131-132 °C[2]
Boiling Point (Predicted) 574.3 ± 50.0 °C at 760 mmHg[2]
Density (Predicted) 1.596 ± 0.06 g/cm³[2]
pKa (Predicted) 11.28 ± 0.70[2]
LogP (Predicted) 2.97
Solubility Slightly soluble in Chloroform and Ethyl Acetate[2]
Spectral and Analytical Data

The primary method for the analysis of this compound is High-Performance Liquid Chromatography (HPLC). A reverse-phase method has been described for its separation and analysis.[5]

Table 2: HPLC Method Parameters [5]

ParameterDescription
Technique Reverse Phase (RP) HPLC
Stationary Phase Newcrom R1 column
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid
MS Compatibility Phosphoric acid can be replaced with formic acid

This method is scalable and can be adapted for preparative separation to isolate impurities.[5]

Synthesis and Experimental Protocols

This compound is synthesized from its precursor, 2-(2-Amino-5-bromobenzoyl)pyridine, through acylation with chloroacetyl chloride.[1]

Synthetic Workflow

The synthesis is a straightforward N-acylation reaction. The workflow is depicted in the following diagram:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2_Amino_5_bromobenzoyl_pyridine 2-(2-Amino-5-bromobenzoyl)pyridine Target_Compound N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]- 2-chloroacetamide 2_Amino_5_bromobenzoyl_pyridine->Target_Compound + Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Target_Compound + Solvent Dichloromethane Solvent->Target_Compound Base Triethylamine Base->Target_Compound Temperature 0°C to Room Temperature Temperature->Target_Compound

Synthetic pathway for the target compound.
Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the acylation of anilines.[6]

Materials:

  • 2-(2-Amino-5-bromobenzoyl)pyridine (1 equivalent)

  • Chloroacetyl chloride (1.2 equivalents)

  • Triethylamine (1 equivalent)

  • Anhydrous Dichloromethane (DCM)

  • 2M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, including a round-bottom flask and a dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-(2-Amino-5-bromobenzoyl)pyridine (1 eq.) and triethylamine (1 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath with continuous stirring.

  • Add chloroacetyl chloride (1.2 eq.), dissolved in a small amount of anhydrous dichloromethane, dropwise to the cooled solution over a period of 15-20 minutes.

  • Maintain the reaction mixture at 0°C for 1 hour after the addition is complete.

  • Allow the reaction to warm to room temperature and continue stirring overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with additional dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 2M HCl (twice), water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol.[2]

Biological Activity and Potential Applications

While this compound is primarily known as an intermediate in the synthesis of Bromazepam, its own biological activity has not been extensively studied.[1] However, the chloroacetamide functional group is present in various compounds with demonstrated biological effects.

Insights from Related Chloroacetamide Compounds

Studies on other N-substituted-2-chloroacetamides have revealed a range of biological activities, most notably antimicrobial and cytotoxic effects.[7][8][9] The presence of the chloroacetyl group provides an electrophilic site that can potentially react with nucleophilic residues in biological macromolecules, such as proteins and nucleic acids. The lipophilicity conferred by the halogenated phenyl ring may facilitate passage through cell membranes.[7]

Relationship to Bromazepam

As the immediate precursor to the cyclization step in Bromazepam synthesis, this compound is a critical component in the production of this widely used anxiolytic drug. Bromazepam exerts its therapeutic effects by potentiating the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system.[10] This leads to a calming effect, reducing anxiety and tension.[10] It is important to note that there is no evidence to suggest that this compound itself shares the GABAergic activity of Bromazepam.

Hypothetical Signaling Pathway of the Parent Drug (Bromazepam)

The mechanism of action of Bromazepam involves the modulation of the GABA-A receptor, a ligand-gated ion channel. The following diagram illustrates this pathway.

G cluster_pathway GABA-A Receptor Signaling Pathway Bromazepam Bromazepam GABA_A_Receptor GABA-A Receptor (Benzodiazepine Site) Bromazepam->GABA_A_Receptor Binds to Chloride_Channel Chloride Ion Channel Opening GABA_A_Receptor->Chloride_Channel Potentiates effect of GABA on GABA GABA GABA->GABA_A_Receptor Binds to Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolytic_Effect Anxiolytic Effect Reduced_Excitability->Anxiolytic_Effect

Mechanism of action of Bromazepam.

Conclusion

This compound is a well-characterized chemical intermediate with established physicochemical properties and a defined synthetic route. While its primary role is in the pharmaceutical industry as a precursor to Bromazepam, the presence of the reactive chloroacetamide moiety suggests potential for its own, as yet unexplored, biological activities. Further research into the pharmacological profile of this compound could be a valuable endeavor, potentially uncovering novel therapeutic applications. This guide serves as a foundational resource for researchers and developers working with this compound, providing essential data and protocols for its synthesis and analysis.

References

An In-depth Technical Guide to the Physicochemical Characteristics of N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide is a key intermediate in the synthesis of the anxiolytic drug Bromazepam. A thorough understanding of its physicochemical properties is crucial for process optimization, analytical method development, and quality control in pharmaceutical manufacturing. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical and physical properties, a putative synthetic protocol, and analytical methodologies. While experimental spectroscopic and specific biological activity data for this intermediate are limited in publicly accessible literature, this guide consolidates known information and provides predicted data where possible.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are essential for its handling, formulation, and analysis.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₀BrClN₂O₂[1][2][]
Molecular Weight 353.60 g/mol [1][2][]
CAS Number 41526-21-0[1]
IUPAC Name N-[4-bromo-2-(pyridine-2-carbonyl)phenyl]-2-chloroacetamide[1]
Synonyms 2-(2-Chloroacetamido-5-bromobenzoyl)pyridine, Bromazepam Impurity B[1][2]
Melting Point 131-132 °C[4]
Boiling Point (Predicted) 574.3 °C at 760 mmHg[]
Density (Predicted) 1.596 g/cm³[]
pKa (Predicted) 11.28 ± 0.70[4]
LogP (Predicted) 2.97 - 3.6[1][5]
Solubility Slightly soluble in Chloroform and Ethyl Acetate.[4]
Appearance Pale Yellow to Pale Beige Solid[4]

Synthesis and Experimental Protocol

This compound is synthesized via the acylation of 2-(2-Amino-5-bromobenzoyl)pyridine with chloroacetyl chloride. This reaction is a standard N-acylation of an aromatic amine.

Synthetic Pathway

synthesis reactant1 2-(2-Amino-5-bromobenzoyl)pyridine product This compound reactant1->product Acylation reactant2 Chloroacetyl Chloride reactant2->product byproduct HCl product->byproduct Byproduct GABA_pathway cluster_synthesis Synthesis cluster_action Pharmacological Action Intermediate This compound Bromazepam Bromazepam Intermediate->Bromazepam Cyclization GABA_A_Receptor GABA-A Receptor Bromazepam->GABA_A_Receptor Binds to Benzodiazepine Site Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens GABA GABA GABA->GABA_A_Receptor Binds to GABA Site Neuronal_Inhibition Neuronal Inhibition (Anxiolytic Effect) Chloride_Channel->Neuronal_Inhibition Causes

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structure elucidation of the novel compound, N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Herein, we detail the logical synthesis pathway, predicted spectroscopic data, and the analytical methodologies required to confirm the molecular structure of this compound.

Chemical Identity and Physical Properties

This compound is a complex aromatic compound with the chemical formula C₁₄H₁₀BrClN₂O₂.[1][2] The structure incorporates a bromo-substituted phenyl ring, a pyridylcarbonyl moiety, and a chloroacetamide group. These features make it a potential candidate for various applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmacologically active molecules.[3][4]

PropertyValueSource
Molecular Formula C₁₄H₁₀BrClN₂O₂[1][2]
Molecular Weight 353.60 g/mol [1][2]
IUPAC Name N-[4-bromo-2-(pyridine-2-carbonyl)phenyl]-2-chloroacetamide[2]
CAS Number 41526-21-0[2]
Predicted Boiling Point 574.3 °C at 760 mmHg[]
Predicted Density 1.596 g/cm³[]
Appearance Pale Yellow to Pale Beige Solid[3]

Synthesis and Reaction Pathway

The synthesis of this compound can be logically achieved in a two-step process. The initial step involves the synthesis of the key intermediate, 2-(2-Amino-5-bromobenzoyl)pyridine. This is followed by the acylation of the amino group with chloroacetyl chloride.

Experimental Protocol: Synthesis of 2-(2-Amino-5-bromobenzoyl)pyridine

A common method for the synthesis of this intermediate involves the reaction of 2-bromopyridine with 2-amino-5-bromobenzoic acid in the presence of a strong base like n-butyllithium.[6]

  • Materials: 2-bromopyridine, 2-amino-5-bromobenzoic acid, n-butyllithium in hexane, diethyl ether, tetrahydrofuran (THF), 3N hydrochloric acid, solid sodium hydroxide.

  • Procedure:

    • A solution of 2-bromopyridine in diethyl ether is cooled to -40°C.

    • A 2.5 M solution of n-butyllithium in hexane is added slowly, and the mixture is stirred for 1 hour at -40°C.

    • A solution of 2-amino-5-bromobenzoic acid in THF is added dropwise.

    • The reaction is slowly warmed to 0°C and stirred for 2 hours.

    • The reaction is quenched with 3N hydrochloric acid.

    • The aqueous layer is separated and neutralized with solid sodium hydroxide.

    • The product is extracted with diethyl ether, dried over anhydrous sodium sulfate, and purified by column chromatography.[6]

Experimental Protocol: Synthesis of this compound

The final product is synthesized by the acylation of 2-(2-Amino-5-bromobenzoyl)pyridine with chloroacetyl chloride in the presence of a base.

  • Materials: 2-(2-Amino-5-bromobenzoyl)pyridine, chloroacetyl chloride, triethylamine, dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-(2-Amino-5-bromobenzoyl)pyridine in anhydrous DCM and cool to 0°C.

    • Add triethylamine (1.1 equivalents) to the solution.

    • Add chloroacetyl chloride (1.2 equivalents) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • The organic layer is separated, washed with 2M HCl, water, saturated aqueous NaHCO₃, and brine, then dried over anhydrous Na₂SO₄.

    • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

G Synthesis Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Acylation 2-Bromopyridine 2-Bromopyridine Step1_Reaction Reaction at -40°C to 0°C 2-Bromopyridine->Step1_Reaction 2-Amino-5-bromobenzoic_acid 2-Amino-5-bromobenzoic acid 2-Amino-5-bromobenzoic_acid->Step1_Reaction n-BuLi n-Butyllithium n-BuLi->Step1_Reaction Intermediate 2-(2-Amino-5-bromobenzoyl)pyridine Step1_Reaction->Intermediate Step2_Reaction Acylation at 0°C to RT Intermediate->Step2_Reaction Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Step2_Reaction Triethylamine Triethylamine Triethylamine->Step2_Reaction Final_Product N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]- 2-chloroacetamide Step2_Reaction->Final_Product

Figure 1: Proposed synthesis workflow for this compound.

Spectroscopic Data for Structure Elucidation

Due to the novelty of this compound, experimental spectroscopic data is not widely available. The following tables present predicted data based on the known structure and spectroscopic principles.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.7d1HPyridine H (ortho to N)
~ 8.0td1HPyridine H (para to N)
~ 7.8d1HPyridine H (ortho to C=O)
~ 7.6m2HPhenyl H, Pyridine H (meta to N)
~ 7.4dd1HPhenyl H (ortho to Br)
~ 7.2d1HPhenyl H (ortho to NH)
~ 4.2s2HCH₂Cl
~ 9.5br s1HNH
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~ 195C=O (benzoyl)
~ 165C=O (amide)
~ 155Pyridine C (ipso to C=O)
~ 149Pyridine C (ortho to N)
~ 137Pyridine C (para to N)
~ 138Phenyl C (ipso to C=O)
~ 135Phenyl C (ipso to NH)
~ 132Phenyl CH (ortho to Br)
~ 127Pyridine CH (ortho to C=O)
~ 125Pyridine CH (meta to N)
~ 122Phenyl CH (ortho to NH)
~ 120Phenyl C (ipso to Br)
~ 43CH₂Cl
Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)Functional Group
~ 3300N-H stretch (amide)
~ 1680C=O stretch (benzoyl ketone)
~ 1660C=O stretch (amide I)
~ 1580C=C stretch (aromatic)
~ 1530N-H bend (amide II)
~ 750C-Cl stretch
~ 600C-Br stretch
Mass Spectrometry Data
ParameterValue
Calculated Exact Mass 351.9614 g/mol
Molecular Ion (M⁺) m/z 352
Isotopic Pattern A characteristic pattern due to the presence of Bromine (⁷⁹Br/⁸¹Br) and Chlorine (³⁵Cl/³⁷Cl) isotopes. The M, M+2, and M+4 peaks will have a distinctive ratio.

Structure-Spectroscopy Correlation

The elucidation of the structure of this compound relies on the correlation of its structural features with the expected spectroscopic signatures.

G Structure-Spectroscopy Correlation cluster_spectroscopy Spectroscopic Techniques cluster_features Key Structural Features Molecule N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]- 2-chloroacetamide Aromatic_Protons Aromatic Protons (Phenyl and Pyridyl) Molecule->Aromatic_Protons has Amide_Proton Amide N-H Proton Molecule->Amide_Proton has CH2Cl_Protons CH₂Cl Protons Molecule->CH2Cl_Protons has Carbonyl_Carbons Carbonyl Carbons (Amide and Ketone) Molecule->Carbonyl_Carbons has Aromatic_Carbons Aromatic Carbons Molecule->Aromatic_Carbons has Aliphatic_Carbon Aliphatic Carbon (CH₂Cl) Molecule->Aliphatic_Carbon has Functional_Groups Functional Groups (N-H, C=O, C-Cl, C-Br) Molecule->Functional_Groups has Molecular_Weight_Isotopes Molecular Weight and Isotopic Pattern (Br, Cl) Molecule->Molecular_Weight_Isotopes has HNMR ¹H NMR CNMR ¹³C NMR IR IR Spectroscopy MS Mass Spectrometry Aromatic_Protons->HNMR detected by Amide_Proton->HNMR detected by CH2Cl_Protons->HNMR detected by Carbonyl_Carbons->CNMR detected by Aromatic_Carbons->CNMR detected by Aliphatic_Carbon->CNMR detected by Functional_Groups->IR detected by Molecular_Weight_Isotopes->MS detected by

Figure 2: Logical relationship between molecular features and analytical techniques.

Conclusion

The structure of this compound can be confidently assigned through a combination of a logical synthetic pathway and a thorough analysis of its spectroscopic data. While experimental data is not yet publicly available, the predicted spectral characteristics provide a robust framework for the confirmation of its molecular architecture. This technical guide serves as a valuable resource for researchers working on the synthesis and characterization of this and related compounds, paving the way for future investigations into its potential applications.

References

Spectroscopic Analysis of N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide. Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted spectroscopic data based on the chemical structure and spectral information from analogous compounds. It also includes comprehensive, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related molecules.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.70d4.5H-6' (pyridyl)
~8.10d7.8H-3' (pyridyl)
~7.95td7.7, 1.7H-4' (pyridyl)
~7.80d2.4H-3 (phenyl)
~7.65dd8.6, 2.4H-5 (phenyl)
~7.50t6.2H-5' (pyridyl)
~7.40d8.6H-6 (phenyl)
~4.25s--CH₂Cl
~10.50s (broad)--NH-
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~192.0C=O (keto)
~164.5C=O (amide)
~155.0C-2' (pyridyl)
~149.0C-6' (pyridyl)
~138.0C-2 (phenyl)
~137.0C-4' (pyridyl)
~135.0C-4 (phenyl)
~132.0C-5 (phenyl)
~127.0C-5' (pyridyl)
~125.0C-3 (phenyl)
~122.0C-3' (pyridyl)
~120.0C-1 (phenyl)
~118.0C-6 (phenyl)
~43.0-CH₂Cl
Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)Functional Group
~3300N-H stretch (amide)
~3100-3000Aromatic C-H stretch
~1680C=O stretch (keto)
~1660C=O stretch (amide I)
~1580N-H bend (amide II)
~1540, 1470Aromatic C=C stretch
~1250C-N stretch
~820C-H out-of-plane bend (p-disubstituted phenyl)
~750C-Cl stretch
~600C-Br stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
352/354/356[M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion peaks reflecting isotopes of Br and Cl)
273/275[M - CH₂Cl]⁺
183/185[Br-Ph-CO]⁺
105[Pyridyl-CO]⁺
78[Pyridine]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The solution should be clear.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Analysis:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

    • Acquire a ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in structure elucidation.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Analysis:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample (or KBr pellet) in the instrument's sample holder.

    • Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Analysis (Electrospray Ionization - ESI):

    • Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatograph (LC).

    • The sample is ionized by applying a high voltage to a capillary, creating a fine spray of charged droplets.

    • The solvent evaporates, and the charged analyte molecules are directed into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire the mass spectrum, typically in positive ion mode for this compound. The data will show the molecular ion and various fragment ions.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the chemical structure of the target compound with predicted proton assignments.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structure Elucidation Prep Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Data Interpretation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Chemical Structure Interpretation->Structure

Caption: General workflow for spectroscopic analysis.

Compound_Structure cluster_structure This compound mol H6_prime H-6' H3_prime H-3' H4_prime H-4' H5_prime H-5' H3 H-3 H5 H-5 H6 H-6 CH2Cl -CH₂Cl NH -NH-

Caption: Structure with predicted ¹H NMR assignments.

The Synthesis of Bromazepam: A Technical Guide to the Intermediate N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and chemical properties of N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide, a key intermediate in the manufacturing of the anxiolytic drug Bromazepam. This document details the synthetic pathway, experimental protocols, and relevant physicochemical data, offering a comprehensive resource for professionals in pharmaceutical development and organic synthesis.

Introduction

Bromazepam is a benzodiazepine derivative with potent anxiolytic, sedative, and muscle-relaxant properties. Its synthesis involves a multi-step process, with the formation of this compound being a critical step. This intermediate is synthesized from 2-(2-amino-5-bromobenzoyl)pyridine through acylation with chloroacetyl chloride. Subsequent intramolecular cyclization of this intermediate leads to the formation of the diazepine ring system characteristic of Bromazepam. Understanding the synthesis and properties of this intermediate is crucial for optimizing the production of Bromazepam and ensuring the quality and purity of the final active pharmaceutical ingredient (API).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 41526-21-0[][2]
Molecular Formula C₁₄H₁₀BrClN₂O₂[][2][3]
Molecular Weight 353.60 g/mol [][3]
Melting Point 131-132 °C[4]
Boiling Point (Predicted) 574.3 ± 50.0 °C at 760 mmHg[][4]
Density (Predicted) 1.596 ± 0.06 g/cm³[][4]
Appearance Pale Yellow to Pale Beige Solid[4]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[4]

Synthetic Pathway

The synthesis of Bromazepam from 2-(2-amino-5-bromobenzoyl)pyridine involves a two-step process. The first step is the acylation of the starting material to form the intermediate this compound. The second step is the intramolecular cyclization of this intermediate to yield Bromazepam.

Synthesis_Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization A 2-(2-amino-5-bromobenzoyl)pyridine C This compound A->C Acylation B Chloroacetyl chloride B->C D This compound E Bromazepam D->E Intramolecular Cyclization

Caption: Synthetic pathway from 2-(2-amino-5-bromobenzoyl)pyridine to Bromazepam.

Experimental Protocols

The following experimental protocols are based on established methodologies for the acylation of aminobenzophenones and subsequent cyclization to benzodiazepines. These should be considered as general guidelines and may require optimization for specific laboratory conditions and scales.

Synthesis of this compound

This procedure details the acylation of 2-(2-amino-5-bromobenzoyl)pyridine with chloroacetyl chloride.

Materials:

  • 2-(2-amino-5-bromobenzoyl)pyridine

  • Chloroacetyl chloride

  • Anhydrous solvent (e.g., Toluene, Chloroform, Dichloromethane)

  • Base (e.g., Pyridine or Triethylamine)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-amino-5-bromobenzoyl)pyridine in an anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of chloroacetyl chloride in the same anhydrous solvent to the cooled mixture. A base such as pyridine or triethylamine can be added prior to the addition of chloroacetyl chloride to neutralize the HCl byproduct.[5]

  • Stir the reaction mixture at room temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]

  • Upon completion, the reaction mixture is worked up. This typically involves washing the organic layer with water, a dilute acidic solution, a dilute basic solution, and finally with brine.

  • The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[4]

Synthesis of Bromazepam via Intramolecular Cyclization

This procedure outlines the cyclization of this compound to form Bromazepam.

Materials:

  • This compound

  • Ammonia (e.g., methanolic ammonia or aqueous ammonia)

  • Solvent (e.g., Methanol, Ethanol)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Dissolve the this compound intermediate in a suitable solvent in a round-bottom flask.[5]

  • Add a solution of ammonia to the reaction mixture.

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the intramolecular cyclization. The reaction progress should be monitored by TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is then treated with a mixture of water and an organic solvent (e.g., ethyl acetate or dichloromethane) for extraction.

  • The organic layer is separated, washed with water, dried over an anhydrous drying agent, and the solvent is evaporated to yield crude Bromazepam.

  • The crude product can be purified by recrystallization or column chromatography to obtain the final product of high purity.

Experimental Workflow and Logic

The synthesis of Bromazepam from its precursor involves a logical sequence of chemical transformations. The workflow is designed to first introduce the necessary functional group for cyclization and then to induce the ring-closing reaction.

Experimental_Workflow Start Start: 2-(2-amino-5-bromobenzoyl)pyridine Acylation Acylation with Chloroacetyl Chloride Start->Acylation Intermediate Intermediate: N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl] -2-chloroacetamide Acylation->Intermediate Cyclization Intramolecular Cyclization with Ammonia Intermediate->Cyclization Crude_Product Crude Bromazepam Cyclization->Crude_Product Purification Purification (Recrystallization/ Chromatography) Crude_Product->Purification Final_Product Final Product: Bromazepam Purification->Final_Product

Caption: Experimental workflow for the synthesis of Bromazepam.

Data Summary

Quantitative data for the synthesis of this compound and its conversion to Bromazepam are not extensively reported in a single source. The following table provides a summary of expected outcomes based on analogous reactions reported in the literature.

StepProductExpected YieldPurityAnalytical Method
Acylation This compoundHigh>95% after purificationTLC, HPLC, ¹H NMR, Mass Spectrometry
Cyclization BromazepamModerate to High>98% after purificationTLC, HPLC, Melting Point, ¹H NMR, Mass Spectrometry

Note: Yields are highly dependent on reaction conditions and purification methods.

Conclusion

The synthesis of this compound is a crucial step in the production of Bromazepam. The acylation of 2-(2-amino-5-bromobenzoyl)pyridine with chloroacetyl chloride, followed by intramolecular cyclization, provides a reliable pathway to this important pharmaceutical agent. The protocols and data presented in this guide, compiled from various scientific sources, offer a valuable resource for researchers and professionals in the field of drug development and synthesis. Further optimization of the described methods can lead to improved yields and purity of the final product.

References

Chloroacetamide Derivatives: A Comprehensive Technical Guide to Their Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroacetamide derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, positioning them as promising candidates for therapeutic development. This technical guide provides an in-depth exploration of the multifaceted pharmacological potential of these derivatives, with a primary focus on their anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory properties. This document summarizes key quantitative data, elucidates detailed experimental protocols for their evaluation, and visualizes the underlying mechanisms and workflows to facilitate further research and development in this critical area of medicinal chemistry.

Introduction to Chloroacetamide Derivatives

Chloroacetamides are organic compounds characterized by a chloroacetyl group attached to a nitrogen atom. This reactive "warhead" is a key feature that underpins much of their biological activity, often through covalent interactions with biological macromolecules. The structural diversity that can be achieved by modifying the substituents on the amide nitrogen allows for the fine-tuning of their pharmacological profiles, enhancing potency and selectivity for various biological targets. This guide delves into the significant body of research that highlights the potential of chloroacetamide derivatives as therapeutic agents.

Anticancer Activity

Chloroacetamide derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines, including those known for chemoresistance. Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The cytotoxic effects of various chloroacetamide derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The table below summarizes the activity of representative compounds against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
UPR1376H1581 (FGFR1-amplified Lung Cancer)0.220 (Resistant Clone 1), 0.312 (Resistant Clone 2)[1]
Thiazole-bearing 2-chloroacetamidesJurkat (Acute T cell leukemia)Significant Activity[2]
Thiazole-bearing 2-chloroacetamidesMDA-MB-231 (Triple-negative breast cancer)Significant Activity[2]
Substituted ChloroacetamidesVarious breast, prostate, and oral cancer cell linesPromising Hits Identified[3][4]
Experimental Protocols for Anticancer Activity Assessment

2.2.1. MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 15,000 cells/well for U-87MG cells) and incubated for 24 hours to allow for attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the chloroacetamide derivatives and a positive control (e.g., cisplatin) for a specified duration (e.g., 48 hours).[4]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

2.2.2. Sphere-Forming Assay for Cancer Stem Cell Inhibition

This assay is used to evaluate the ability of compounds to inhibit the self-renewal capacity of cancer stem cells (CSCs).[3][4]

  • Single-Cell Suspension: Cancer cells are dissociated into a single-cell suspension.

  • Seeding in Low-Attachment Plates: The cells are seeded in ultra-low attachment plates in a serum-free medium supplemented with growth factors (e.g., EGF and bFGF) to promote the formation of spheroids (neurospheres or mammospheres).

  • Compound Treatment: The cells are treated with the test compounds at various concentrations.

  • Sphere Formation and Quantification: After a period of incubation (typically 7-14 days), the number and size of the spheres are quantified and compared to untreated controls. A reduction in sphere formation indicates an inhibitory effect on CSC self-renewal.

Signaling Pathways and Mechanisms of Action

A key mechanism of action for some anticancer chloroacetamide derivatives is the irreversible inhibition of Fibroblast Growth Factor Receptors (FGFRs).[1][5] The chloroacetamide moiety can form a covalent bond with a cysteine residue in the ATP-binding pocket of the receptor, leading to its inactivation.

FGFR_Inhibition FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Receptor Dimerization FGFR->Dimerization Binding Inhibition Inhibition Chloroacetamide Chloroacetamide Derivative (UPR1376) Chloroacetamide->FGFR Covalent Binding Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., AKT pathway) Autophosphorylation->Downstream Proliferation Cell Proliferation Downstream->Proliferation Antimicrobial_Workflow cluster_synthesis Compound Synthesis cluster_testing Antimicrobial/Antifungal Testing cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Chloroacetamide Derivatives Screening In vitro Screening (Broth Microdilution/Agar Diffusion) Synthesis->Screening MIC Determine MIC Screening->MIC Docking Molecular Docking (e.g., Penicillin-binding protein) MIC->Docking Enzyme Enzyme Inhibition Assays Docking->Enzyme Antiviral_Mechanism ViralPolyprotein Viral Polyprotein ViralProtease Viral Protease (e.g., 3CLpro) ViralPolyprotein->ViralProtease Cleavage Site FunctionalProteins Functional Viral Proteins ViralProtease->FunctionalProteins Processes Inhibition Inhibition Chloroacetamide Chloroacetamide Derivative (YH-6) Chloroacetamide->ViralProtease Covalent Inhibition of Catalytic Cysteine ViralReplication Viral Replication FunctionalProteins->ViralReplication

References

An In-depth Technical Guide to N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide as a Starting Material in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and professionals in the field of drug development. It provides a comprehensive overview of N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide, a key intermediate in the synthesis of pharmacologically active compounds. This document details its chemical properties, a detailed synthesis protocol, and its primary application.

Chemical Properties and Identification

This compound, with the CAS number 41526-21-0, is a crucial starting material, primarily recognized for its role in the synthesis of Bromazepam.[1][2] It is also known as Bromazepam Impurity B. The compound's molecular formula is C₁₄H₁₀BrClN₂O₂, and it has a molecular weight of 353.601 g/mol .[2]

PropertyValue
CAS Number 41526-21-0
Molecular Formula C₁₄H₁₀BrClN₂O₂
Molecular Weight 353.601 g/mol
Synonyms N-(4-Bromo-2-picolinoylphenyl)-2-chloroacetamide, Bromazepam Impurity B

Synthesis of this compound

The synthesis of the title compound is achieved through the chloroacetylation of 2-(2-Amino-5-bromobenzoyl)pyridine. This reaction involves the formation of an amide bond between the amino group of the starting material and the acyl chloride of chloroacetyl chloride.

Experimental Protocol

This protocol is based on a general procedure for the chloroacetylation of anilines and has been adapted for the synthesis of this compound.

Materials:

  • 2-(2-Amino-5-bromobenzoyl)pyridine

  • Chloroacetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 2M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 2-(2-Amino-5-bromobenzoyl)pyridine and 1 equivalent of triethylamine in dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add 1.2 equivalents of chloroacetyl chloride dropwise to the cooled solution over 15 minutes, ensuring the temperature remains at 0°C.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Allow the reaction to warm to room temperature and continue stirring overnight.

  • Dilute the reaction mixture with additional dichloromethane.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 2M HCl (twice), water, saturated aqueous NaHCO₃, and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate.[3]

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound. The product is often of sufficient purity for subsequent steps without further purification.[3]

Reactant/ReagentMolar Mass ( g/mol )Molar Ratio
2-(2-Amino-5-bromobenzoyl)pyridine277.121
Chloroacetyl chloride112.941.2
Triethylamine101.191

Note: While specific yield and purity data for this exact reaction were not found in the searched literature, similar acylation reactions typically proceed with high yields, often exceeding 80-90%.

Application in Synthesis

The primary and well-documented application of this compound is as a key intermediate in the multi-step synthesis of Bromazepam, a benzodiazepine derivative used for its anxiolytic properties.

The synthesis of Bromazepam from this intermediate typically involves a cyclization reaction to form the seven-membered diazepine ring.

Visualization of the Synthetic Workflow

The following diagrams illustrate the synthesis of the title compound and its subsequent use.

Synthesis_Workflow A 2-(2-Amino-5- bromobenzoyl)pyridine C Chloroacetylation A->C B Chloroacetyl chloride Triethylamine Dichloromethane B->C D N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl] -2-chloroacetamide C->D

Caption: Synthesis of the target compound.

Logical_Relationship cluster_start Starting Material cluster_process Synthetic Step cluster_end Final Product A N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl] -2-chloroacetamide B Cyclization A->B C Bromazepam B->C

Caption: Role as a starting material.

References

An In-depth Technical Guide to N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide: A Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide is a chemical compound primarily recognized for its role as a key intermediate in the synthesis of Bromazepam, a benzodiazepine derivative.[1] While extensive biological data on this compound itself is not publicly available, its significance lies in its position within the synthetic pathway to a well-known psychoactive drug. This guide provides a comprehensive overview of its chemical properties, a detailed representative synthetic protocol, and its conversion to Bromazepam. The lack of direct biological studies on this intermediate is a notable data gap in the current scientific literature.

Chemical and Physical Properties

This compound is a solid at room temperature, with a melting point of 131-132 °C.[2] Its chemical structure and properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₀BrClN₂O₂[3]
Molecular Weight 353.6 g/mol [4]
CAS Number 41526-21-0[1]
Appearance Pale Yellow to Pale Beige Solid[2]
Melting Point 131-132 °C[2]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[2]
IUPAC Name N-[4-bromo-2-(pyridine-2-carbonyl)phenyl]-2-chloroacetamide[3]

Synthesis and Role as an Intermediate

This compound is synthesized from 2-(2-Amino-5-bromobenzoyl)pyridine.[1] The synthesis involves the acylation of the amino group on the phenyl ring with chloroacetyl chloride. This intermediate is then typically used to form the diazepine ring of Bromazepam through a cyclization reaction.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of Bromazepam, highlighting the role of this compound.

G A 2-(2-Amino-5-bromobenzoyl)pyridine B N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]- 2-chloroacetamide A->B Acylation C Bromazepam B->C Cyclization R1 Chloroacetyl chloride, Base (e.g., Pyridine) R1->A R2 Ammonia, Heat R2->B

Caption: Synthetic pathway from 2-(2-Amino-5-bromobenzoyl)pyridine to Bromazepam.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and its subsequent conversion to Bromazepam. These are generalized procedures and may require optimization for specific laboratory conditions.

Synthesis of this compound

Objective: To synthesize this compound from 2-(2-Amino-5-bromobenzoyl)pyridine.

Materials:

  • 2-(2-Amino-5-bromobenzoyl)pyridine

  • Chloroacetyl chloride

  • Anhydrous pyridine (or other suitable base)

  • Anhydrous dichloromethane (or other suitable solvent)

  • Standard laboratory glassware and workup equipment

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-(2-Amino-5-bromobenzoyl)pyridine in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a stoichiometric equivalent of chloroacetyl chloride to the solution, followed by the slow addition of anhydrous pyridine.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with a mild acid (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Synthesis of Bromazepam from this compound

Objective: To synthesize Bromazepam via cyclization of this compound.

Materials:

  • This compound

  • Ammonia (in a suitable solvent like methanol)

  • High-pressure reaction vessel (if heating is required)

  • Standard laboratory glassware and workup equipment

Procedure:

  • Place this compound in a reaction vessel.

  • Add a solution of ammonia in methanol.

  • Seal the vessel and heat the mixture. The reaction temperature and time will need to be optimized.

  • Monitor the reaction for the formation of the cyclized product.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude Bromazepam using appropriate techniques such as recrystallization or column chromatography.

Data Presentation

The following table summarizes the key compounds and reagents in the synthetic pathway.

Compound/ReagentMolecular FormulaMolecular Weight ( g/mol )Role
2-(2-Amino-5-bromobenzoyl)pyridineC₁₂H₉BrN₂O277.12Starting Material
Chloroacetyl chlorideC₂H₂Cl₂O112.94Reagent
PyridineC₅H₅N79.10Base
This compoundC₁₄H₁₀BrClN₂O₂353.60Intermediate
AmmoniaNH₃17.03Reagent
BromazepamC₁₄H₁₀BrN₃O316.16Final Product

Logical Relationships of Compounds

The following diagram illustrates the structural relationship between the starting material, intermediate, and final product.

G cluster_0 Synthetic Pathway A Starting Material 2-(2-Amino-5-bromobenzoyl)pyridine B Intermediate This compound A->B + Chloroacetyl group C Final Product Bromazepam B->C Ring formation

Caption: Logical progression of the chemical structures in the synthesis of Bromazepam.

Conclusion

This compound is a well-characterized chemical intermediate with a defined role in the synthesis of Bromazepam. While its own biological activity has not been a subject of public research, its efficient synthesis and conversion are crucial for the production of its pharmacologically active derivative. Future research could explore the potential biological effects of this intermediate, though its primary value currently remains in the domain of synthetic organic chemistry. The lack of available data on its pharmacology underscores the vast number of chemical intermediates that, while vital for the synthesis of medicines, remain uncharacterized in terms of their own biological profiles.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Bromazepam Synthesis Intermediates

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of the key intermediates involved in the production of bromazepam. It includes detailed experimental protocols, quantitative data, and visualizations of the synthetic pathways.

Introduction: The Dawn of the Benzodiazepine Era

The story of bromazepam is intrinsically linked to the pioneering work of chemist Leo Sternbach at Hoffmann-La Roche.[1] Following his accidental discovery of chlordiazepoxide (Librium) in the mid-1950s, the first of the benzodiazepines, a new era in psychopharmacology began.[2][3] This success spurred the development of numerous analogs. Bromazepam was patented by Roche in 1961 and approved for medical use in 1974.[4] It emerged as a potent anxiolytic agent, structurally distinguished by the presence of a pyridine ring.[4]

The synthesis of bromazepam, like other 1,4-benzodiazepines developed by Sternbach's group, relies on the construction of a seven-membered diazepine ring fused to a benzene ring. This process involves several key chemical intermediates, the most crucial of which is 2-(2-amino-5-bromobenzoyl)pyridine. This guide will detail the synthesis of this and other vital precursors.

The Core Synthetic Pathway to Bromazepam

The classical and most documented synthesis of bromazepam proceeds through a multi-step pathway starting from readily available materials. The central strategy involves the formation of a benzophenone derivative which is then elaborated and cyclized to form the final benzodiazepine structure. The key intermediates in this process are 2-amino-5-bromobenzonitrile, 2-(2-amino-5-bromobenzoyl)pyridine, and 2-(2-bromoacetamido-5-bromobenzoyl)pyridine.

Below is a logical diagram illustrating the primary synthesis route.

G cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product A 2-Amino-5-bromobenzonitrile C 2-(2-Amino-5-bromobenzoyl)pyridine A->C Phenyllithium B 2-Bromopyridine B->C D 2-(2-Bromoacetamido-5-bromobenzoyl)pyridine C->D Bromoacetyl Bromide E Bromazepam D->E Ammonia (Cyclization)

Caption: Primary synthesis pathway for Bromazepam.

Key Intermediate: 2-(2-Amino-5-bromobenzoyl)pyridine

This benzophenone derivative is the cornerstone intermediate for bromazepam synthesis.[5][6] Its formation involves creating a carbon-carbon bond between the pyridine and benzene rings.

Experimental Protocol: Synthesis from 2-Amino-5-bromobenzonitrile

This method utilizes an organolithium reagent to couple the two aromatic rings.[7]

  • Preparation of 2-Pyridyllithium: A solution of 2-bromopyridine (0.5 mol) in dry toluene (150 ml) is added to a solution of phenyllithium (0.57 mol) in approximately 400-450 ml of ethyl ether under a nitrogen atmosphere, while maintaining the temperature between -12 °C and -10 °C. The mixture is stirred for 10 minutes.

  • Coupling Reaction: A solution of 2-amino-5-bromobenzonitrile (0.233 mol) in 300 ml of ether is added to the 2-pyridyllithium solution, keeping the temperature between -12 °C and -10 °C.

  • Hydrolysis and Work-up: After the addition is complete, the cooling is removed, and the mixture is stirred for 2 hours at 0 °C. The reaction mixture is then poured into 100 ml of ice-cold 3N hydrochloric acid. The aqueous layer is separated, and the ether layer is extracted with an additional 50 ml of 3N hydrochloric acid.

  • Product Isolation: The combined acidic extracts are heated at reflux for 1 hour. The hot solution is then added to an excess of cold, dilute aqueous ammonia. The precipitated yellow crystals of 2-(2-amino-5-bromobenzoyl)pyridine are collected by filtration, washed, and dried in vacuo at 50 °C.[7]

Experimental Protocol: Synthesis from 2-Amino-5-bromobenzoic Acid

An alternative early method starts with the corresponding benzoic acid.[5]

  • Preparation of 2-Pyridyllithium: 2-Bromopyridine (4.4 eq.) is slowly added to a mixture of 2.5 M n-butyllithium in hexane (4 eq.) and ethyl ether at -40 °C. The mixture is stirred for 1 hour.

  • Coupling Reaction: A solution of 2-amino-5-bromobenzoic acid (1 eq.) in tetrahydrofuran (THF) is added dropwise to the 2-pyridyllithium solution at -40 °C.

  • Work-up: The reaction system is slowly warmed to 0 °C and stirring is continued for an additional 2 hours to complete the reaction. The product is then isolated via standard extraction and purification procedures.

Quantitative Data
PropertyValueReference
IUPAC Name (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone
CAS Number 1563-56-0[5]
Appearance Yellow crystals[7]
Melting Point 99-100 °C[7]
Yield 67.7% (from 2-amino-5-bromobenzonitrile)[7]

Key Intermediate: 2-(2-Bromoacetamido-5-bromobenzoyl)pyridine

The next step involves the acylation of the amino group on the benzoylpyridine intermediate. This introduces the necessary functionality for the final ring-closing step. This is typically achieved by reacting the amino group with bromoacetyl bromide or a related reagent. The product is often isolated as its hydrobromide salt.[8]

Experimental Protocol
  • Acylation: 2-(2-Amino-5-bromobenzoyl)pyridine is reacted with bromoacetyl bromide in a suitable solvent like glacial acetic acid.

  • Isolation of Hydrobromide Salt: The resulting product, 2-(2-bromoacetamido-5-bromobenzoyl)pyridine hydrobromide, precipitates from the reaction mixture. It is collected, washed with glacial acetic acid, and dried in vacuo over potassium hydroxide.[8]

  • Conversion to Free Base: The hydrobromide salt (0.119 kg) is stirred with cold water (1.2 liters) for 3.5 hours. The mixture is chilled and filtered. The collected solid is washed with cold water and dried to yield the free base.[8]

Quantitative Data
PropertyValueReference
IUPAC Name N-(4-Bromo-2-(pyridin-2-ylcarbonyl)phenyl)-2-bromoacetamide
CAS Number 1694-64-0[8]
Appearance Orange crystals (Hydrobromide salt)[8]
Melting Point 205-206 °C (dec., Hydrobromide salt)[8]
Melting Point 103-106 °C (dec., Free Base)[8]

Final Synthesis: Cyclization to Bromazepam

The final step is an intramolecular cyclization to form the seven-membered diazepine ring. This is typically achieved by treating the bromoacetamido intermediate with ammonia, which acts as the nitrogen source for the N1 position of the benzodiazepine ring and facilitates the ring closure.

Experimental Protocol
  • Cyclization: 2-(2-Bromoacetamido-5-bromobenzoyl)pyridine is dissolved in a suitable solvent and treated with a source of ammonia (e.g., a solution of ammonia in methanol or liquid ammonia).

  • Reaction Conditions: The reaction is stirred, often at room temperature or with gentle heating, until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Isolation: The reaction mixture is concentrated, and the crude product is purified, typically by recrystallization from a solvent such as ethanol, to yield pure bromazepam.

Quantitative Data for Bromazepam
PropertyValueReference
IUPAC Name 7-Bromo-1,3-dihydro-5-(pyridin-2-yl)-2H-1,4-benzodiazepin-2-one[9]
CAS Number 1812-30-2[8]
Appearance White or yellowish crystalline powder
Melting Point 237-238.5 °C (dec.)[8]
Molecular Formula C₁₄H₁₀BrN₃O[8]
Molecular Weight 316.15 g/mol [8]

Alternative Synthesis Pathway for a Key Intermediate

Patented alternative methods exist for producing the key intermediates, reflecting ongoing efforts to improve yield, safety, and environmental impact. One such method for synthesizing 2-(2-amino-5-bromobenzoyl)pyridine avoids organolithium reagents.

G A 4-Bromo-2-bromomethylphenol B 4-Bromo-2-(bromomethyl)-1-((2-methoxyethoxy)methoxy)benzene A->B MEMCl C (5-Bromo-2-(((2-methoxyethoxy)methoxy)benzyl)boric acid B->C Trimethyl borate D 2-(5-Bromo-2-(((2-methoxyethoxy)methoxy)benzyl)pyridine C->D 2-Bromopyridine, Pd Catalyst E 2-(2-Amino-5-bromobenzoyl)pyridine D->E Oxidation & Deprotection

Caption: An alternative patented route for an intermediate.[10][11]

This pathway involves protecting the phenol, forming a boronic acid, performing a palladium-catalyzed Suzuki coupling with 2-bromopyridine, and then carrying out oxidation and deprotection steps to yield the final benzophenone intermediate.[10][11] This method highlights the evolution of synthetic organic chemistry techniques applied to pharmaceutical production.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide is a chemical compound that can be synthesized from its precursor, 2-(2-Amino-5-bromobenzoyl)pyridine.[1] The synthesis protocol involves a two-step process: the formation of the aminobenzoylpyridine intermediate, followed by its acylation. This document provides a detailed methodology for the synthesis, including reagent quantities, reaction conditions, and purification methods.

Experimental Protocols

The synthesis is typically carried out in two main stages:

Step 1: Synthesis of the Intermediate 2-(2-Amino-5-bromobenzoyl)pyridine

There are multiple routes to synthesize this key intermediate.[2][3][4][5] One common method involves the reaction of 2-bromopyridine with 2-amino-5-bromobenzoic acid.[3]

Table 1: Reagents and Materials for Step 1

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
2-bromopyridine158.00173.93 g1.101
n-butyllithium (2.5 M in hexane)64.06400 mL1.000
2-amino-5-bromobenzoic acid216.0354.14 g0.251
Diethyl ether74.121 L-
Tetrahydrofuran (THF)72.111 L-
3N Hydrochloric acid36.46As needed-
Solid Sodium hydroxide40.00As needed-
Anhydrous sodium sulfate142.04As needed-
Silica gel-As needed-
Ethyl acetate/hexane-As needed-

Methodology for Step 1:

  • In a suitable reaction vessel, a mixture of 2.5 M n-butyllithium in hexane (400 mL) and diethyl ether (1 L) is cooled to -40°C.[3]

  • 2-bromopyridine (173.93 g) is slowly added to the cooled mixture, and the reaction is stirred for 1 hour at -40°C.[3]

  • A solution of 2-amino-5-bromobenzoic acid (54.14 g) in tetrahydrofuran (1 L) is added dropwise to the reaction mixture.[3]

  • The reaction is allowed to warm to 0°C and is stirred for an additional 2 hours.[3]

  • The reaction is quenched, and the aqueous layer is separated. The organic layer is then extracted with 3N hydrochloric acid.[3]

  • The combined aqueous phases are neutralized with solid sodium hydroxide while being cooled in an ice bath.[3]

  • The neutralized aqueous phase is extracted with diethyl ether.[3]

  • The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield a crude product.[3]

  • The crude product is purified by flash chromatography on a silica gel column using a 20-30% ethyl acetate/hexane eluent to give 2-(2-amino-5-bromobenzoyl)pyridine as a brown solid. The typical yield is around 89.3%.[3]

Step 2: Synthesis of this compound

This step involves the acylation of the amino group of 2-(2-amino-5-bromobenzoyl)pyridine with chloroacetyl chloride. This is a standard N-acylation reaction.[6][7]

Table 2: Reagents and Materials for Step 2

Reagent/MaterialMolecular Weight ( g/mol )Quantity (for 1 equiv. of amine)Moles
2-(2-Amino-5-bromobenzoyl)pyridine277.121.0 eq.-
Chloroacetyl chloride112.941.2 eq.-
Triethylamine101.191.1 eq.-
Anhydrous dichloromethane (DCM)84.93As needed-
Water18.02As needed-
2M HCl36.46As needed-
Saturated aqueous NaHCO₃84.01As needed-
Brine-As needed-
Anhydrous Na₂SO₄142.04As needed-

Methodology for Step 2:

  • Dissolve 2-(2-amino-5-bromobenzoyl)pyridine (1.0 eq.) in anhydrous dichloromethane (DCM) in a reaction flask.[7]

  • Cool the solution to 0°C in an ice bath.[6]

  • Add triethylamine (1.1 eq.) to the stirred solution.[6]

  • In a separate flask, dissolve chloroacetyl chloride (1.2 eq.) in anhydrous DCM and add this solution dropwise to the cooled amine solution over 15-20 minutes.[6][7]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]

  • Once the reaction is complete, quench the reaction by adding water.[6]

  • Dilute the mixture with additional DCM.[7]

  • Wash the organic layer sequentially with 2M HCl, water, saturated aqueous NaHCO₃, and brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄.[7]

  • Remove the solvent under reduced pressure to yield the final product, this compound.[7]

Data Presentation

Table 3: Summary of a Typical Synthesis

StepStarting MaterialProductReagentsSolventYield
12-bromopyridine, 2-amino-5-bromobenzoic acid2-(2-Amino-5-bromobenzoyl)pyridinen-butyllithiumDiethyl ether, THF~89%[3]
22-(2-Amino-5-bromobenzoyl)pyridineThis compoundChloroacetyl chloride, TriethylamineDichloromethane-

Note: The yield for Step 2 is dependent on the specific reaction conditions and scale.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Acylation A 2-bromopyridine C Reaction with n-butyllithium A->C B 2-amino-5-bromobenzoic acid B->C D 2-(2-Amino-5-bromobenzoyl)pyridine C->D Yield: ~89% F Acylation Reaction D->F E Chloroacetyl chloride E->F G This compound F->G Final Product

Caption: Workflow for the synthesis of this compound.

References

Application Note: HPLC Analysis of N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide using High-Performance Liquid Chromatography (HPLC). The proposed method is based on reverse-phase chromatography, which is suitable for the separation and quantification of this compound.[1][2] This application note includes a summary of the proposed chromatographic conditions, a detailed experimental protocol, and a workflow diagram.

Introduction

This compound is a chemical compound of interest in pharmaceutical research and development. Accurate and reliable analytical methods are essential for its quantification in various matrices. This document outlines a proposed reverse-phase HPLC (RP-HPLC) method for the analysis of this compound. The method is designed to be robust and scalable, making it suitable for applications ranging from routine quality control to pharmacokinetic studies.[1][2]

Chromatographic Conditions

A summary of the proposed HPLC conditions is provided in the table below. These parameters are based on typical RP-HPLC methods for aromatic compounds and should be optimized for specific applications.

ParameterProposed Value
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A to 30% A over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Experimental Protocol

This section details the step-by-step procedure for the HPLC analysis of this compound.

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (85%)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Preparation of Mobile Phases
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.

Preparation of Standard Solution
  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • This will result in a stock solution of approximately 1 mg/mL.

  • Perform serial dilutions with the diluent to prepare working standards at the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for linearity studies.

Preparation of Sample Solution
  • Prepare the sample by dissolving it in the diluent (50:50 acetonitrile/water) to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

HPLC System Setup and Analysis
  • Set up the HPLC system according to the parameters outlined in the chromatographic conditions table.

  • Equilibrate the column with the initial mobile phase composition (70% A) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the standard solutions in increasing order of concentration.

  • Inject the sample solutions.

  • After the analysis, wash the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds.

Data Analysis
  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of the analyte in the sample solutions by interpolating from the calibration curve.

Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis workflow.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSetup HPLC System Setup & Equilibration MobilePhase->SystemSetup Standard Standard Preparation Injection Injection of Standards & Samples Standard->Injection Sample Sample Preparation Sample->Injection SystemSetup->Injection DataAcquisition Data Acquisition Injection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Calibration Calibration Curve Construction PeakIntegration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Method Development and Optimization

The provided method serves as a starting point. For optimal performance, the following parameters may need to be adjusted:

  • Mobile Phase Composition: The ratio of acetonitrile to water can be modified to adjust the retention time of the analyte.

  • pH of Mobile Phase: The use of phosphoric acid provides an acidic mobile phase. For mass spectrometry (MS) compatibility, formic acid can be used as an alternative.[1][2]

  • Column Chemistry: While a C18 column is proposed, other stationary phases, such as phenyl-hexyl or a more specialized column like the Newcrom R1, could offer different selectivity.[1]

Conclusion

This application note provides a comprehensive, though proposed, protocol for the HPLC analysis of this compound. The method is based on established reverse-phase chromatography principles and can be adapted for various research and quality control applications. It is recommended to perform a full method validation according to the relevant guidelines (e.g., ICH) before routine use.

References

Application Notes and Protocols for the Purification of N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide, a key intermediate in pharmaceutical synthesis, also known as Bromazepam EP Impurity B.[1][2][3] The following methods—recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC)—are presented to achieve high purity of the target compound.

Recrystallization

Recrystallization is a fundamental and cost-effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. For N-aryl acetamides, ethanol is a commonly effective solvent.

Application Note:

This protocol is ideal for the bulk purification of crude this compound, particularly for removing minor, less soluble, or highly soluble impurities. It is often the first purification step after synthesis.

Experimental Protocol:
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal volume of hot ethanol. Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates that ethanol is a suitable solvent. If the compound is too soluble, a mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be tested.

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound and the chosen solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add a minimal amount of additional hot solvent to ensure complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the solution during this initial cooling phase.

  • Yield Maximization: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

Data Presentation:

Table 1: Representative Data for Recrystallization

ParameterValue
Starting MaterialCrude this compound
Initial Purity (by HPLC)~85%
Solvent SystemEthanol
Final Purity (by HPLC) >98%
Yield ~75-85%

Note: The values presented are typical and may vary based on the initial purity of the crude product and the specific experimental conditions.

Flash Column Chromatography

Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents) to separate compounds based on their polarity.

Application Note:

This method is suitable for purifying this compound from impurities with different polarities. It is particularly useful when recrystallization is ineffective or when a higher degree of purity is required.

Experimental Protocol:
  • Stationary Phase and Column Selection: Use a standard glass column packed with silica gel (230-400 mesh) as the stationary phase. The column size should be chosen based on the amount of crude material to be purified.

  • Mobile Phase Selection: The choice of eluent is critical for good separation. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal solvent ratio is determined by thin-layer chromatography (TLC) analysis of the crude mixture.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar mobile phase. Ensure the packing is uniform to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry, silica-adsorbed sample is carefully added to the top of the packed column.

  • Elution: Begin elution with the least polar solvent mixture determined by TLC. Gradually increase the polarity of the mobile phase to elute the target compound. Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation:

Table 2: Representative Data for Flash Column Chromatography

ParameterValue
Starting MaterialCrude this compound
Initial Purity (by HPLC)~85%
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHexane/Ethyl Acetate Gradient
Final Purity (by HPLC) >99%
Yield ~60-75%

Note: The values presented are typical and may vary depending on the complexity of the impurity profile and the optimization of the chromatographic conditions.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a high-resolution purification technique used to isolate and purify compounds from complex mixtures. It is particularly valuable for achieving very high purity levels.

Application Note:

This method is recommended for the final purification step of this compound, especially for the preparation of analytical standards or for the removal of closely related impurities that are difficult to separate by other means. An analytical reverse-phase (RP) HPLC method for this compound uses a mobile phase of acetonitrile (MeCN), water, and phosphoric acid, which is scalable for preparative separation.[4][5]

Experimental Protocol:
  • Method Development: Develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities. A reverse-phase C18 column is a good starting point. The mobile phase can be a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[4][5]

  • Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter and adjusting the flow rate accordingly. The mobile phase composition should remain the same.

  • Sample Preparation: Dissolve the partially purified this compound in the mobile phase or a compatible solvent. Filter the sample solution through a 0.45 µm filter before injection.

  • Purification: Inject the sample onto the preparative HPLC system. Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Fraction Collection: Collect the fractions corresponding to the peak of the target compound.

  • Product Isolation: Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be freeze-dried or extracted with a suitable organic solvent to isolate the final product.

Data Presentation:

Table 3: Representative Data for Preparative HPLC

ParameterValue
Starting MaterialPartially Purified this compound
Initial Purity (by HPLC)~98%
ColumnC18, preparative scale
Mobile PhaseAcetonitrile/Water/Phosphoric Acid
Final Purity (by HPLC) >99.5%
Yield >90% (from the partially purified material)

Note: The values presented are typical for a well-optimized preparative HPLC method.

Experimental Workflows

Recrystallization_Workflow A Crude Product B Dissolution in Hot Ethanol A->B C Hot Filtration (Optional) B->C D Slow Cooling & Crystallization B->D No Decolorization C->D E Vacuum Filtration D->E F Washing with Cold Ethanol E->F G Drying F->G H Pure Crystalline Product G->H

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow A Crude Product B Sample Adsorption onto Silica Gel A->B D Sample Loading B->D C Column Packing with Silica Gel C->D E Elution with Hexane/EtOAc Gradient D->E F Fraction Collection (TLC Monitoring) E->F G Solvent Evaporation F->G H Pure Product G->H

Caption: Workflow for the purification of this compound by flash column chromatography.

Prep_HPLC_Workflow A Partially Purified Product B Sample Dissolution & Filtration A->B C Injection onto Preparative Column B->C D Elution with ACN/Water/H3PO4 C->D E Fraction Collection (UV Detection) D->E F Solvent Removal/ Lyophilization E->F G High-Purity Product F->G

Caption: Workflow for the purification of this compound by preparative HPLC.

References

Application Notes and Protocols for the Scale-Up Synthesis of N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide, a key intermediate in the manufacturing of pharmacologically active compounds such as Bromazepam. The synthesis is a two-step process commencing with the formation of the precursor, 2-(2-Amino-5-bromobenzoyl)pyridine, followed by its N-acylation with chloroacetyl chloride. This guide is intended to furnish researchers and production chemists with a robust and scalable methodology, including comprehensive experimental procedures, data presentation in tabular format for clarity, and visual aids to delineate the synthetic workflow and logical process considerations.

Introduction

This compound is a crucial synthetic intermediate. Its molecular structure contains a reactive chloroacetamide group, making it a versatile precursor for the synthesis of various heterocyclic compounds. The demand for a reliable and scalable synthetic route is driven by its role in the pharmaceutical industry. The protocol detailed herein is designed for scalability, focusing on reaction efficiency, product purity, and operational safety.

Synthesis Overview

The overall synthesis is comprised of two primary stages:

  • Synthesis of 2-(2-Amino-5-bromobenzoyl)pyridine: This precursor is synthesized via the reaction of 2-amino-5-bromobenzonitrile with 2-pyridyllithium, which is generated in situ from 2-bromopyridine and phenyllithium.

  • N-acylation: The synthesized 2-(2-Amino-5-bromobenzoyl)pyridine is then acylated using chloroacetyl chloride in the presence of a suitable base to yield the final product.

Data Presentation

Table 1: Reagents for the Synthesis of 2-(2-Amino-5-bromobenzoyl)pyridine
ReagentMolar Mass ( g/mol )Quantity (molar eq.)Volume/Mass
2-Bromopyridine158.011.1173.8 g
Phenyllithium (1.8 M in di-n-butyl ether)84.061.15639 mL
2-Amino-5-bromobenzonitrile198.031.0198.0 g
Toluene, anhydrous--1.5 L
Diethyl ether, anhydrous--1.0 L
3N Hydrochloric acid--As required for work-up
Aqueous Ammonia--As required for work-up
Table 2: Reagents for the Synthesis of this compound
ReagentMolar Mass ( g/mol )Quantity (molar eq.)Volume/Mass
2-(2-Amino-5-bromobenzoyl)pyridine277.121.0277.1 g
Chloroacetyl chloride112.941.1124.2 g (85.1 mL)
Tetrahydrofuran (THF), anhydrous--2.0 L
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.241.2182.7 g (180.9 mL)
Cold Water--As required for work-up
Ethanol--For recrystallization
Table 3: Process Parameters and Expected Yields
StepReaction TimeTemperature (°C)Expected Yield (%)Purity (by HPLC)
Precursor Synthesis3-4 hours-10 to 065-75>98%
N-acylation3-6 hours0 to room temp.85-95>99%

Experimental Protocols

Part 1: Scale-Up Synthesis of 2-(2-Amino-5-bromobenzoyl)pyridine
  • Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 2-bromopyridine (173.8 g) in anhydrous toluene (1.5 L).

  • Formation of 2-Pyridyllithium: Cool the flask to -10 °C in an ice-salt bath. Slowly add phenyllithium solution (639 mL, 1.8 M in di-n-butyl ether) via the dropping funnel over 1 hour, maintaining the internal temperature below -5 °C. Stir the resulting deep red solution for an additional 30 minutes at -10 °C.

  • Addition of Aminobenzonitrile: In a separate flask, dissolve 2-amino-5-bromobenzonitrile (198.0 g) in anhydrous diethyl ether (1.0 L). Add this solution to the reaction mixture via the dropping funnel over 1 hour, keeping the temperature below -8 °C.

  • Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction to warm to 0 °C. Stir for an additional 2 hours at this temperature.

  • Work-up and Isolation: Carefully pour the reaction mixture into a vessel containing 2 L of ice-cold 3N hydrochloric acid with vigorous stirring. Separate the aqueous layer and extract the organic layer with 500 mL of 3N hydrochloric acid. Combine the acidic aqueous extracts and heat to reflux for 1 hour. Cool the solution in an ice bath and slowly add concentrated aqueous ammonia with stirring until the solution is basic (pH > 9) to precipitate the product.

  • Purification: Filter the resulting yellow crystalline solid, wash thoroughly with cold water, and dry under vacuum at 50 °C. The crude product can be recrystallized from isopropanol to yield pure 2-(2-amino-5-bromobenzoyl)pyridine.[1]

Part 2: Scale-Up Synthesis of this compound
  • Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(2-amino-5-bromobenzoyl)pyridine (277.1 g) in anhydrous tetrahydrofuran (2.0 L).

  • Addition of Base: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (182.7 g) to the solution. Cool the mixture to 0 °C in an ice bath and stir for 15 minutes.

  • Acylation: Slowly add chloroacetyl chloride (124.2 g) via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 5 °C.[2][3]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2][3]

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into 5 L of cold water with stirring. The product will precipitate out of the solution.

  • Purification: Filter the solid precipitate, wash with copious amounts of cold water, and then dry under vacuum. For further purification, recrystallize the crude product from ethanol to obtain this compound as a solid.[2][3]

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: N-acylation Bromopyridine 2-Bromopyridine Pyridyllithium 2-Pyridyllithium Bromopyridine->Pyridyllithium Toluene, -10°C Phenyllithium Phenyllithium Phenyllithium->Pyridyllithium Precursor 2-(2-Amino-5-bromobenzoyl)pyridine Pyridyllithium->Precursor Ether, 0°C Aminobenzonitrile 2-Amino-5-bromobenzonitrile Aminobenzonitrile->Precursor FinalProduct This compound Precursor->FinalProduct Acylation Step ChloroacetylChloride Chloroacetyl chloride ChloroacetylChloride->FinalProduct THF, 0°C to RT DBU DBU (Base) DBU->FinalProduct

Caption: Chemical synthesis workflow for this compound.

Troubleshooting_Logic Start Low Yield in Acylation Step? CheckPurity Check Purity of Precursor Start->CheckPurity Impure Starting Material? CheckBase Verify Base Activity & Stoichiometry Start->CheckBase Ineffective Base? CheckReagent Check Quality of Chloroacetyl Chloride Start->CheckReagent Degraded Acylating Agent? CheckMoisture Ensure Anhydrous Conditions Start->CheckMoisture Presence of Water? PurifyPrecursor Recrystallize Precursor CheckPurity->PurifyPrecursor Yes UseFreshBase Use Freshly Opened/Distilled Base CheckBase->UseFreshBase Yes UseFreshReagent Use Fresh/Distilled Reagent CheckReagent->UseFreshReagent Yes DrySolvents Dry Solvents and Glassware Thoroughly CheckMoisture->DrySolvents Yes

Caption: Troubleshooting decision tree for the N-acylation reaction.

Safety Considerations

  • Phenyllithium and n-Butyllithium: These organolithium reagents are highly pyrophoric and react violently with water. Handle under an inert atmosphere (nitrogen or argon) and use appropriate personal protective equipment (PPE), including fire-retardant lab coats and safety glasses.

  • Chloroacetyl chloride: This reagent is corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate gloves and eye protection.

  • DBU: This is a strong, non-nucleophilic base. Avoid contact with skin and eyes.

  • Solvents: Toluene, diethyl ether, and THF are flammable. Ensure all operations are performed away from ignition sources.

Conclusion

The provided protocol offers a comprehensive guide for the scale-up synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers and production chemists can achieve high yields of the desired product with excellent purity, suitable for subsequent stages in drug development and manufacturing.

References

Application Notes & Protocols: Analytical Method Validation for N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide is a key chemical intermediate and a potential impurity in the synthesis of active pharmaceutical ingredients (APIs) such as Bromazepam.[1][2] Accurate and reliable analytical methods are crucial for its quantification to ensure the quality, safety, and efficacy of the final drug product. This document provides a detailed protocol for the validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.

Analytical Method

A reverse-phase HPLC method with UV detection is proposed for the routine quantification of this compound. This technique is selected for its ability to separate the analyte from potential impurities and degradation products.

Chromatographic Conditions

A suitable starting point for method development would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. The pH of the mobile phase can be adjusted with an acid like phosphoric acid to ensure sharp peak shapes.[3][4]

ParameterRecommended Conditions
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV detector
Column Newcrom R1, 4.6 x 150 mm, 5 µm or equivalent C18 column
Mobile Phase Acetonitrile:Water:Phosphoric Acid (e.g., 50:50:0.1, v/v/v), filtered and degassed
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 248 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

Method Validation Protocol

The validation of this analytical procedure is essential to demonstrate its fitness for the intended purpose. The following parameters should be assessed according to ICH guidelines.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. This includes impurities, degradants, and matrix components.

Protocol:

  • Prepare a solution of the diluent (blank).

  • Prepare a standard solution of this compound.

  • Prepare a sample solution spiked with known related substances and potential impurities.

  • Inject the blank, standard, and spiked sample solutions into the HPLC system.

  • Assess the chromatograms for any interference at the retention time of the analyte peak. The peak purity of the analyte should also be evaluated using a photodiode array (PDA) detector.

Linearity

The linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.

Protocol:

  • Prepare a stock solution of this compound.

  • From the stock solution, prepare a series of at least five concentrations ranging from 50% to 150% of the target concentration.

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

Concentration LevelConcentration (µg/mL)Mean Peak Area (n=3)
50%5125,430
75%7.5188,145
100%10250,860
125%12.5313,575
150%15376,290
Correlation Coefficient (r²) > 0.999
Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol:

  • Prepare placebo (matrix) samples spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Concentration LevelSpiked Concentration (µg/mL)Mean Recovered Concentration (µg/mL)% Recovery
80%87.9599.4
100%1010.08100.8
120%1211.9299.3
Mean % Recovery 99.8
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-day precision):

    • Prepare six independent samples of this compound at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD).

  • Intermediate Precision (Inter-day precision):

    • Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

    • Calculate the %RSD for the combined data from both days.

Precision LevelMean Peak AreaStandard Deviation% RSD
Repeatability (n=6) 251,2001,5070.60
Intermediate Precision (n=12) 250,9502,0080.80
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

ParameterResult
LOD (µg/mL) 0.05
LOQ (µg/mL) 0.15
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a standard solution with each modified condition.

  • Evaluate the effect on the results (e.g., retention time, peak area, tailing factor).

Parameter VariedVariation% Change in Peak Area
Flow Rate (mL/min) 0.9-1.2
1.11.1
Column Temperature (°C) 280.5
32-0.4
Mobile Phase Composition (%) ± 2% Acetonitrile± 1.5

Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting Define_Purpose Define Analytical Purpose Select_Method Select HPLC Method Define_Purpose->Select_Method Specificity Specificity Select_Method->Specificity Linearity Linearity Data_Analysis Data Analysis Specificity->Data_Analysis Accuracy Accuracy Linearity->Data_Analysis Precision Precision Accuracy->Data_Analysis LOD_LOQ LOD & LOQ Precision->Data_Analysis Robustness Robustness LOD_LOQ->Data_Analysis Robustness->Data_Analysis Validation_Report Validation Report Data_Analysis->Validation_Report

Caption: Workflow for the validation of the analytical method.

Validation_Parameters_Relationship Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Range Range Method->Range LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Linearity->Range Accuracy->Range Precision->Range

Caption: Interrelationship of analytical method validation parameters.

References

"application of N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide in drug discovery"

Author: BenchChem Technical Support Team. Date: December 2025

It is important to note that the initially requested compound, N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide, is primarily recognized as a chemical intermediate, particularly in the synthesis of Bromazepam, and is also referred to as Bromazepam Impurity B. There is limited publicly available information on its direct application in drug discovery as a therapeutic agent.

However, the chemical scaffold of this molecule bears resemblance to compounds that are active as inhibitors of Tankyrase, a key enzyme in the Wnt/β-catenin signaling pathway. Therefore, this application note will focus on a well-characterized and representative Tankyrase inhibitor, IWR-1 (Inhibitor of Wnt Response-1) , to provide researchers, scientists, and drug development professionals with detailed application notes and protocols relevant to this important class of molecules in drug discovery.

Application Notes: IWR-1, a Tankyrase Inhibitor for Wnt/β-Catenin Pathway Modulation

Introduction

IWR-1 is a potent, cell-permeable small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2][3] Its mechanism of action involves the stabilization of the Axin-scaffolded β-catenin destruction complex, leading to the phosphorylation and subsequent proteasomal degradation of β-catenin.[1][4] Unlike other inhibitors that target different components of the pathway, IWR-1's unique mechanism of stabilizing the destruction complex makes it a valuable tool for studying Wnt signaling and a potential therapeutic agent for diseases driven by aberrant Wnt pathway activation, such as various cancers.[5][6]

Mechanism of Action

In the canonical Wnt signaling pathway, the absence of a Wnt ligand allows a "destruction complex," consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), to phosphorylate β-catenin, marking it for ubiquitination and degradation. Wnt ligand binding to its receptor complex leads to the disassembly of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes.

IWR-1 functions by binding to and stabilizing Axin2, a key component of the destruction complex.[2][4] This stabilization enhances the activity of the destruction complex, promoting the phosphorylation and degradation of β-catenin even in the presence of Wnt signaling.[1] This leads to a downstream reduction in the expression of Wnt target genes. While sometimes referred to as a tankyrase inhibitor, IWR-1's primary mode of action in Wnt signaling inhibition is through the stabilization of Axin.[7]

Quantitative Data Summary

The following tables summarize the inhibitory activities of IWR-1 and other notable tankyrase inhibitors.

Table 1: In Vitro Potency of IWR-1

Assay TypeCell Line / SystemParameterValue
Wnt/β-catenin Reporter AssayL-cells expressing Wnt3AIC50180 nM[1][2][3]
Wnt/β-catenin Reporter AssayHEK293T cellsIC5026 nM
Tankyrase 1 (TNKS1/PARP5a) ActivityIn vitro auto-PARsylationIC50131 nM[3]
Tankyrase 2 (TNKS2/PARP5b) ActivityIn vitro auto-PARsylationIC5056 nM[3]
Axin2 AccumulationSW480 cellsEC502.5 µM

Table 2: Comparative IC50 Values of Various Tankyrase Inhibitors

InhibitorTarget(s)IC50 (TNKS1)IC50 (TNKS2)Cellular Wnt Reporter IC50
IWR-1 TNKS1/2131 nM[3]56 nM[3]180 nM (L-cells)[1][2][3]
G007-LK TNKS1/246 nM25 nM50 nM
NVP-TNKS656 TNKS2>300-fold selective vs PARP1/26 nM3.5 nM (HEK293)[8]
OM-153 TNKS1/213 nM2 nM0.63 nM (HEK293)[5]

Signaling Pathway and Experimental Workflow Diagrams

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus_on Wnt ON State cluster_iwr1 IWR-1 Mechanism of Action DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor Dsh Dishevelled Receptor->Dsh DestructionComplex_inactive Inactive Destruction Complex Dsh->DestructionComplex_inactive Inhibition beta_catenin_on β-catenin Nucleus_on Nucleus beta_catenin_on->Nucleus_on Accumulation & Translocation TCF_LEF_on TCF/LEF TargetGenes_on Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF_on->TargetGenes_on Transcription IWR1 IWR-1 Axin_stabilized Stabilized Axin IWR1->Axin_stabilized Stabilizes DestructionComplex_active Active Destruction Complex Axin_stabilized->DestructionComplex_active Enhances beta_catenin_iwr1 β-catenin DestructionComplex_active->beta_catenin_iwr1 Phosphorylation Proteasome_iwr1 Proteasome beta_catenin_iwr1->Proteasome_iwr1 Ubiquitination & Degradation

Wnt/β-catenin signaling pathway and the mechanism of action of IWR-1.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_assays Assays cluster_invivo In Vivo Experiments (Example) start Cancer Cell Lines (e.g., HCT116, SW480, HEK293T) treatment Treat with IWR-1 (Dose-response and time-course) start->treatment viability Cell Viability Assay (MTT / CellTiter-Glo) treatment->viability reporter Wnt/β-catenin Reporter Assay (TOPFlash Luciferase) treatment->reporter western Western Blot Analysis (Axin2, β-catenin, p-β-catenin) treatment->western analysis Data Analysis (IC50/EC50 determination, protein quantification) viability->analysis reporter->analysis western->analysis xenograft Establish Tumor Xenografts in Immunocompromised Mice invivo_treatment Administer IWR-1 (e.g., intratumoral injection) xenograft->invivo_treatment monitoring Monitor Tumor Growth and Animal Well-being invivo_treatment->monitoring endpoint Endpoint Analysis (Tumor size/weight, biomarker analysis) monitoring->endpoint invivo_analysis Data Analysis (Tumor growth inhibition) endpoint->invivo_analysis

General experimental workflow for evaluating IWR-1 in drug discovery.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of IWR-1 on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, HT29)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • IWR-1 stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium and incubate overnight.[9]

  • Prepare serial dilutions of IWR-1 in complete growth medium from the stock solution.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of IWR-1 (e.g., 5, 10, 25, 50 µM) or vehicle control (DMSO).[9]

  • Incubate the plate for the desired time period (e.g., 24 or 48 hours).[9]

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.[10]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently and measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Wnt/β-catenin Reporter Assay (TOPFlash Luciferase Assay)

This protocol measures the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

  • HEK293T or other suitable cells

  • TOPFlash (or SuperTOPFlash) reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene)[7]

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Wnt3a conditioned medium or recombinant Wnt3a (as a positive control)

  • IWR-1 stock solution

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect cells in a 6-well plate (at 2 x 10^5 cells/well) with the TOPFlash reporter plasmid (1 µg) and the Renilla luciferase plasmid.[7][9]

  • After 24 hours of transfection, trypsinize and seed the cells into a 96-well plate.

  • Treat the cells with different concentrations of IWR-1 for a specified time (e.g., 24 hours).[9] Include a positive control (Wnt3a) and a vehicle control.

  • Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.[7]

  • Measure both firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.[7]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the fold change in reporter activity relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Axin2 and β-catenin

This protocol is to assess the effect of IWR-1 on the protein levels of key components of the Wnt/β-catenin pathway.

Materials:

  • Cancer cell lines (e.g., DLD-1, HCT116)

  • IWR-1 stock solution

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Axin2, anti-β-catenin, anti-phospho-β-catenin (Ser33/37/Thr41), and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Plate cells and treat them with various concentrations of IWR-1 for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[7]

  • Determine the protein concentration of each lysate using a BCA assay.[7]

  • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[7]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

  • Incubate the membrane with the primary antibody overnight at 4°C.[7]

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Wash the membrane three times with TBST.

  • Develop the blot using an ECL substrate and capture the image using an imaging system.[7]

  • Quantify the band intensities using image analysis software and normalize to the loading control.

In Vivo Tumor Xenograft Study

This is a general protocol for evaluating the anti-tumor efficacy of IWR-1 in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for xenograft implantation

  • IWR-1 formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer IWR-1 (e.g., 5 mg/kg, intratumorally, every 2 days) or vehicle control to the respective groups.[5]

  • Measure tumor volume with calipers regularly (e.g., twice a week).

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).

  • Analyze the data to determine the effect of IWR-1 on tumor growth.[8]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

While specific quantitative data for this synthesis is not extensively published, common impurities can be inferred from the reactivity of the starting materials and general principles of acylation reactions. These include unreacted starting materials, byproducts from side reactions, and degradation products.[1] Potential impurities are summarized in the table below.

Q2: My reaction mixture has turned dark brown/black. What is the likely cause?

The development of a dark color often indicates the formation of oxidized impurities. Anilines, in general, are susceptible to oxidation, which can lead to the formation of colored polymeric byproducts.[1] This can be exacerbated by the presence of air, light, or certain metal impurities. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and use purified, degassed solvents.

Q3: I am observing a byproduct with a mass corresponding to the starting aniline plus two chloroacetyl groups. What is this and how can I avoid it?

This is likely a diacylation byproduct where the aniline nitrogen has reacted with two molecules of chloroacetyl chloride. This can occur if an excess of chloroacetyl chloride is used or if the reaction temperature is too high. To minimize this, carefully control the stoichiometry of the reactants and add the chloroacetyl chloride slowly to the reaction mixture at a controlled temperature. In some acylation reactions, a diamide can be a possible byproduct.[2]

Q4: My final product is difficult to purify, and I see multiple spots on my TLC plate. What purification strategies are recommended?

Purification of N-aryl acetamides can be challenging due to the presence of closely related impurities. The following techniques can be employed:

  • Column Chromatography: Silica gel column chromatography is a standard and effective method for separating the desired product from impurities.[3] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can provide good separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.[3] Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.

  • Acid-Base Extraction: The basicity of the pyridine ring in the molecule can be utilized for purification. By dissolving the crude product in an organic solvent and washing with a dilute acid solution, the product can be selectively extracted into the aqueous layer. Subsequent neutralization of the aqueous layer should precipitate the purified product.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Desired Product - Incomplete reaction. - Hydrolysis of chloroacetyl chloride due to moisture. - Formation of side products.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. - Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side reactions.
Presence of Unreacted Starting Material (2-(2-Amino-5-bromobenzoyl)pyridine) - Insufficient chloroacetyl chloride. - Short reaction time. - Low reaction temperature.- Use a slight excess (e.g., 1.1 equivalents) of chloroacetyl chloride. - Increase the reaction time and monitor for the disappearance of the starting material spot on TLC. - Gradually increase the reaction temperature, if appropriate for the reaction's stability.
Formation of a Polar Impurity (by TLC) - Possible hydrolysis of the chloroacetamide group to a carboxylic acid. - Presence of chloroacetic acid from hydrolyzed chloroacetyl chloride.- Ensure anhydrous conditions. - During workup, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.
Product is an oil or fails to crystallize - Presence of impurities preventing crystallization.- Re-purify the product using column chromatography. - Attempt trituration with a non-polar solvent to induce crystallization.

Potential Side Reactions and Impurities

Impurity Name Potential Origin Molecular Weight ( g/mol ) Suggested Analytical Method
2-(2-Amino-5-bromobenzoyl)pyridineUnreacted starting material277.11HPLC, LC-MS
N,N-bis(chloroacetyl)-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]amineDiacylation side reaction429.07LC-MS, NMR
Chloroacetic acidHydrolysis of chloroacetyl chloride94.50HPLC (with appropriate column), GC-MS (after derivatization)
N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-hydroxyacetamideHydrolysis of the product's chloro group335.15LC-MS
Dimer or oligomeric byproductsIntermolecular reaction between the product and starting materialVariableLC-MS, GPC

Experimental Protocols

General Protocol for the Synthesis of this compound:

This protocol is a general representation and may require optimization.

  • Dissolution: Dissolve 2-(2-Amino-5-bromobenzoyl)pyridine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents) to the solution to act as a scavenger for the HCl generated during the reaction.

  • Acylation: Cool the mixture in an ice bath (0 °C). Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise to the stirred mixture. The slow addition helps to control the reaction exotherm and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the designated time (typically 2-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water or a dilute aqueous solution of a mild base like sodium bicarbonate.

    • If using a water-immiscible solvent, transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water, dilute acid (e.g., 1M HCl) to remove excess base, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent.

Visualizations

Synthesis_and_Side_Reactions Synthesis and Potential Side Reactions SM 2-(2-Amino-5-bromobenzoyl)pyridine (Starting Material) P N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl] -2-chloroacetamide (Desired Product) SM->P + Chloroacetyl Chloride (Main Reaction) DP Diacylation Product SM->DP + Excess Chloroacetyl Chloride R Chloroacetyl Chloride R->P R->DP HP Hydrolysis Product (Chloroacetic Acid) R->HP + Water PHP Product Hydrolysis P->PHP + Water H2O Water (Moisture) H2O->HP H2O->PHP

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow Troubleshooting Workflow Start Reaction Complete CheckTLC Analyze Crude Product by TLC/LC-MS Start->CheckTLC Clean Clean Product CheckTLC->Clean Purify Proceed to Purification Clean->Purify Yes ImpurityID Identify Impurities Clean->ImpurityID No End Pure Product Purify->End SM_Present Unreacted Starting Material? ImpurityID->SM_Present Optimize1 Optimize Reaction: - Increase reaction time - Increase temperature - Adjust stoichiometry SM_Present->Optimize1 Yes Polar_Impurity High Polarity Impurity? SM_Present->Polar_Impurity No Optimize2 Ensure Anhydrous Conditions Use Mild Base Wash Polar_Impurity->Optimize2 Yes NonPolar_Impurity Low Polarity Impurity? Polar_Impurity->NonPolar_Impurity No NonPolar_Impurity->Purify No Optimize3 Optimize Stoichiometry (Avoid excess chloroacetyl chloride) NonPolar_Impurity->Optimize3 Yes

Caption: A workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide synthesis. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during this synthetic process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions to enhance reaction yield and product purity.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time, low temperature, or inactive reagents.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present. Consider a moderate increase in reaction temperature (see protocol for details). Ensure the freshness and purity of 2-(2-Amino-5-bromobenzoyl)pyridine and chloroacetyl chloride.
2. Moisture Contamination: Chloroacetyl chloride is highly sensitive to moisture, leading to its decomposition.2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to a lower yield.3. Carefully measure and use a slight excess of chloroacetyl chloride (e.g., 1.1 to 1.2 equivalents) to ensure complete acylation of the starting amine.
Formation of Multiple Products (Impurity Spots on TLC) 1. Side Reactions: The amino group of the starting material can react with more than one molecule of chloroacetyl chloride, or side reactions may occur at other sites.1. Control the addition of chloroacetyl chloride by adding it dropwise to the reaction mixture at a low temperature before gradually heating. This minimizes localized high concentrations of the acylating agent.
2. Degradation of Product: The product might be unstable under the reaction conditions, especially if heated for a prolonged period.2. Once the reaction is complete as indicated by TLC, proceed with the work-up and purification steps without delay.
Product is Difficult to Purify 1. Presence of Unreacted Starting Material: Unreacted 2-(2-Amino-5-bromobenzoyl)pyridine can be challenging to separate from the product due to similar polarities.1. Optimize the reaction to ensure full consumption of the starting material. For purification, consider column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes).
2. Oily Product: The product may not crystallize easily if impurities are present.2. Attempt to purify a small sample by column chromatography to obtain a pure fraction, which can then be used as a seed crystal to induce crystallization of the bulk material. Trituration with a suitable solvent (e.g., diethyl ether or hexanes) can also help in solidifying the product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: A variety of solvents can be used for N-acylation. A non-polar aprotic solvent like toluene or a mixture of cyclohexane and toluene is a good starting point, as it can facilitate the reaction under reflux conditions.[1] Glacial acetic acid has also been reported for similar reactions.[2] The choice of solvent can influence the reaction rate and solubility of the starting materials and product.

Q2: What is the recommended reaction temperature?

A2: The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate. A starting point is to heat the reaction mixture to 80-85°C.[2] In some cases, refluxing the solvent may be necessary to drive the reaction to completion.[1] It is advisable to add the chloroacetyl chloride at a lower temperature (e.g., 0-10°C) and then gradually heat the mixture.

Q3: Is a base required for this reaction?

A3: While not always strictly necessary, the addition of a non-nucleophilic base like triethylamine or pyridine can be beneficial. The base neutralizes the HCl generated during the reaction, which can otherwise protonate the starting amine, rendering it unreactive.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The reaction is considered complete when the spot corresponding to the starting amine, 2-(2-Amino-5-bromobenzoyl)pyridine, is no longer visible.

Q5: What are the best practices for handling chloroacetyl chloride?

A5: Chloroacetyl chloride is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Use dry syringes or cannulas for transferring the reagent and ensure all glassware is thoroughly dried before use.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on established methods for N-acylation of similar substrates.

Materials:

  • 2-(2-Amino-5-bromobenzoyl)pyridine

  • Chloroacetyl chloride

  • Toluene (anhydrous)

  • Triethylamine (optional, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve 2-(2-Amino-5-bromobenzoyl)pyridine (1.0 eq) in anhydrous toluene.

  • Addition of Reagents: If using a base, add triethylamine (1.2 eq) to the solution. Cool the mixture to 0°C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: After the addition is complete, gradually warm the reaction mixture to 80-100°C and maintain this temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

Table 1: Optimization of Reaction Conditions (Representative Data)
Entry Solvent Base (eq.) Temperature (°C) Time (h) Yield (%)
1TolueneNone80665
2TolueneTriethylamine (1.2)80485
3AcetonitrileTriethylamine (1.2)Reflux388
4DichloromethanePyridine (1.5)Room Temp1275
5Toluene/Cyclohexane (1:1)NoneReflux578

Note: This data is illustrative and serves as a starting point for optimization. Actual yields may vary depending on the specific experimental conditions and scale.

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 2-(2-Amino-5-bromobenzoyl)pyridine in anhydrous toluene start->dissolve add_base Add Triethylamine (optional) dissolve->add_base cool Cool to 0°C add_base->cool add_acyl_chloride Add Chloroacetyl Chloride dropwise cool->add_acyl_chloride heat Heat to 80-100°C add_acyl_chloride->heat monitor Monitor by TLC heat->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purification (Recrystallization or Chromatography) workup->purify product N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl] -2-chloroacetamide purify->product

Caption: A typical experimental workflow for the synthesis.

Troubleshooting Logic

troubleshooting_logic start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes side_products Side Products? start->side_products No check_reagents Check Reagent Purity and Anhydrous Conditions check_temp_time Optimize Temperature and Reaction Time check_reagents->check_temp_time use_base Consider adding a non-nucleophilic base check_temp_time->use_base success Improved Yield use_base->success incomplete_reaction->check_reagents Yes control_addition Control Reagent Addition (slow, at low temp) side_products->control_addition Yes optimize_purification Optimize Purification Method side_products->optimize_purification No control_addition->optimize_purification optimize_purification->success

Caption: A decision tree for troubleshooting low yield issues.

References

"troubleshooting guide for the synthesis of chloroacetamide compounds"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Chloroacetamide Compounds

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of chloroacetamide compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of chloroacetamide compounds.

Question: Why is my product yield unexpectedly low?

Answer: Low yields can stem from several factors. Here are the most common causes and their solutions:

  • Moisture Contamination: Chloroacetyl chloride, a common reagent, readily hydrolyzes in the presence of water to form chloroacetic acid, which is unreactive for acylation.[1]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon) if possible. A drying tube can also be used to protect the reaction from atmospheric moisture.[1][2]

  • Incorrect Temperature: For reactions involving ammonolysis of chloroacetate esters, temperatures above 0–5°C can promote the formation of glycine derivatives as byproducts, significantly lowering the yield of chloroacetamide.[3][4] For acylations with chloroacetyl chloride, adding the reagent too quickly can cause an exotherm, leading to side reactions.[5]

    • Solution: Maintain strict temperature control. Use an ice-salt bath to keep temperatures between 0–5°C for ammonolysis reactions.[4] For other reactions, add reactive reagents like chloroacetyl chloride dropwise while monitoring the internal temperature.[6]

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or moderately increasing the temperature after the initial addition of reagents is complete.[1]

  • Poor Solubility: If the starting amine or substrate is not fully dissolved, the reaction will be slow and incomplete.[1]

    • Solution: Choose a solvent in which the starting materials have good solubility, such as DMF, THF, or acetonitrile.[1]

  • Loss During Workup: The product might be lost during extraction or purification steps.

    • Solution: When precipitating the product, use cold water or solvent to minimize its solubility.[1] Be careful with the volume of solvent used for recrystallization to avoid losing a significant portion of the product.

Question: My reaction mixture turned dark brown/black. What happened?

Answer: A dark reaction mixture often indicates decomposition of starting materials or the product, or the occurrence of significant side reactions.[1]

  • Cause: This is often promoted by high reaction temperatures or impurities in the starting materials.

  • Solution: Maintain a lower reaction temperature, especially during the addition of highly reactive reagents like chloroacetyl chloride.[1] Ensure the purity of your starting materials before beginning the synthesis.

Question: The final product is a sticky oil and will not crystallize. How can I purify it?

Answer: An oily product can be due to several reasons:

  • Presence of Impurities: Polymeric side products or incomplete removal of solvents can result in an oily consistency.[1]

  • Low Melting Point: The product itself may have a low melting point or be an oil at room temperature.[1]

  • Solutions:

    • Drying: Ensure the product is thoroughly dried under a high vacuum to remove any residual solvent.[1]

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.

    • Purification: If crystallization fails, purification by column chromatography is the most effective alternative.[1]

Question: My NMR spectrum shows unexpected signals. What are the likely side products?

Answer: The most common side products depend on the synthetic route:

  • Chloroacetic Acid: This forms from the hydrolysis of chloroacetyl chloride.[1] It can typically be removed with a basic wash (e.g., saturated sodium bicarbonate solution) during the aqueous workup.[1]

  • Glycine Derivatives: In syntheses starting from chloroacetate esters and ammonia, elevated temperatures can cause the chlorine atom to be displaced by ammonia, forming glycine or its esters.[3][4]

  • Di-acylated Product: It is possible for the nitrogen atom to be acylated twice, especially if a large excess of chloroacetyl chloride and a strong base are used under harsh conditions.[1]

  • Ammonium Chloride: In reactions using aqueous ammonia, ammonium chloride can precipitate with the product.[7] It can be removed by washing the crude product with cold water or by recrystallization.[4]

Frequently Asked Questions (FAQs)

Question: What are the common methods for synthesizing chloroacetamide compounds?

Answer: There are several established methods:

  • Ammonolysis of Chloroacetate Esters: Reacting an ester of chloroacetic acid (like ethyl or methyl chloroacetate) with ammonia. Using anhydrous ammonia can lead to a purer product with fewer by-products compared to aqueous ammonia.[3][7][8]

  • Acylation with Chloroacetyl Chloride: Reacting an amine with chloroacetyl chloride, often in the presence of a base (like triethylamine or sodium bicarbonate) to neutralize the HCl byproduct.[9][10] This is a very common method for preparing N-substituted chloroacetamides.

  • Friedel-Crafts Chloroacetylation: Acylating aromatic compounds using chloroacetyl chloride with a Lewis acid catalyst like aluminum chloride or iron-modified montmorillonite K10.

Question: What are the critical parameters to control during synthesis?

Answer:

  • Temperature: Crucial for minimizing side reactions. Many procedures require cooling to 0°C or below, especially during reagent addition.[4]

  • Moisture: The exclusion of water is vital when using water-sensitive reagents like chloroacetyl chloride to prevent hydrolysis.[1]

  • pH/Base: When reacting amines with chloroacetyl chloride, a base is needed to scavenge the generated HCl.[2] In reactions like the coupling of chloroacetamides to thiols, the pH must be controlled (typically >8.5) to facilitate the reaction, but this can also promote hydrolysis of other functional groups like NHS esters.[11]

  • Stoichiometry: While a slight excess (1.1-1.2 equivalents) of the chloroacetylating agent can be beneficial, a large excess can lead to di-acylation or other side reactions.[1]

Question: Is chloroacetyl chloride the only reagent for chloroacetylation?

Answer: No, while chloroacetyl chloride is common, other reagents can be used. Chloroacetic anhydride is an alternative, though it can also be prone to side reactions.[6][12] Chloroacetic acid can also be used with a coupling agent, but this is less common.

Question: What safety precautions should be taken?

Answer:

  • Chloroacetamide is toxic, irritates the eyes and skin, and may cause an allergic reaction. It is also suspected of reproductive toxicity.[3][8]

  • Chloroacetyl chloride is highly corrosive and reacts violently with water, releasing toxic HCl gas.[2]

  • All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Data Presentation

Table 1: Effect of Various Catalysts on Friedel-Crafts Chloroacetylation of Mesitylene.

EntryCatalystTime (h)Conversion of Mesitylene (%)Yield of Product (%) [b]
1K1065652
2K10-Fe-A610095
3K10-Fe-O69488
4K10-Zn-A63531
5K10-Zn-O62119
6K10-Zr-A63128
7K10-Zr-O61210

[a] Reaction Conditions: Mesitylene (5 mmol), chloroacetyl chloride (10 mmol), catalyst (0.1g), ethylene dichloride (3 mL), Temperature (80°C). [b] Yields were calculated by GC analysis.

Experimental Protocols

Protocol 1: Synthesis of Chloroacetamide via Ammonolysis of Ethyl Chloroacetate [4]

This procedure is adapted from Organic Syntheses.

  • Setup: Place a 2-liter round-bottomed flask equipped with a mechanical stirrer in an ice-salt bath.

  • Reagents: Add 215 g (1.75 moles) of ethyl chloroacetate to the flask.

  • Reaction: Begin vigorous stirring. To the cold ester (maintain temperature between 0–5°C), add 200 cc of chilled aqueous ammonia (sp. gr. 0.9).

  • Stirring: Stir the solution in the cold for approximately 15 minutes.

  • Addition: Add another 200-cc portion of chilled aqueous ammonia and continue stirring for another 15 minutes.

  • Precipitation: Allow the mixture to stand in the cold bath for 30 minutes to allow the product to fully precipitate.

  • Filtration: Filter the white solid with suction and wash the filter cake with two 25-cc portions of cold water to remove ammonium chloride.

  • Drying: Air-dry the resulting white crystalline product. The typical yield is 128–138 g (78–84%). The product may contain traces of ammonium chloride.

  • Purification (Optional): For higher purity, the crude product can be recrystallized from water (e.g., 100 g of crude product in 400 cc of water) to yield about 80 g of recrystallized product with a melting point of 119–120°C.

Protocol 2: General Synthesis of N-Aryl-2-chloroacetamide [10][13]

  • Setup: To a round-bottomed flask equipped with a magnetic stir bar and a dropping funnel, add the starting aryl amine (1.0 eq.) and a suitable anhydrous solvent (e.g., CH₂Cl₂, THF, or benzene). If the amine salt is used, add a base like triethylamine (2.2 eq.). If the free amine is used, add triethylamine (1.1 eq.).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Add a solution of chloroacetyl chloride (1.1 eq.) in the same anhydrous solvent to the dropping funnel and add it dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), water, a saturated solution of sodium bicarbonate, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by recrystallization or column chromatography.

Visualizations

G General Workflow for Chloroacetamide Synthesis cluster_0 Reaction Stage cluster_1 Workup & Purification A 1. Setup & Reagent Addition (Amine/Substrate, Solvent, Base) B 2. Add Chloroacetylating Agent (e.g., Chloroacetyl Chloride) - Control Temperature (e.g., 0°C) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Quench Reaction (e.g., with Water) C->D Reaction Complete E 5. Aqueous Workup (Extraction, Washes) D->E F 6. Dry & Concentrate E->F G 7. Purification (Recrystallization or Chromatography) F->G H Characterization (NMR, MS, MP) G->H Pure Product

Caption: General workflow for chloroacetamide synthesis.

G Troubleshooting Workflow for Low Yield Start Low Product Yield? TLC TLC shows starting material? Start->TLC Moisture Were anhydrous conditions used? TLC->Moisture No Incomplete Cause: Incomplete Reaction Solution: Increase reaction time or temperature. TLC->Incomplete Yes Temp Was temperature controlled? Moisture->Temp Yes Hydrolysis Cause: Reagent Hydrolysis Solution: Use oven-dried glassware & anhydrous solvents. Moisture->Hydrolysis No Workup Was workup/ purification optimized? Temp->Workup Yes SideReaction Cause: Side Reactions Solution: Maintain low temp, especially during addition. Temp->SideReaction No Loss Cause: Product Loss Solution: Use cold solvents for washing/recrystallization. Workup->Loss No Proceed Proceed to next check

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Purification of N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound, a known intermediate and impurity (Bromazepam Impurity B) in the synthesis of Bromazepam.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

A1: this compound is a key chemical intermediate. In the pharmaceutical industry, it is recognized as "Bromazepam Impurity B," a process-related impurity in the synthesis of the anxiolytic drug Bromazepam.[1][2][3][4][5][6][7][8][9][10] Its effective purification is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API), meeting strict regulatory guidelines for impurity levels.

Q2: What are the most common impurities found alongside this compound?

A2: Common impurities may include unreacted starting materials, byproducts from the chloroacetylation step, and degradation products. Given its relation to Bromazepam synthesis, other bromazepam-related impurities could also be present.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective method for assessing the purity of this compound and for the separation of related impurities.[5][11] Thin-layer chromatography (TLC) can also be used for rapid, qualitative monitoring of the purification progress.

Q4: Can this compound be purified by recrystallization?

A4: Yes, recrystallization is a viable and common method for purifying solid organic compounds like this compound. The key is to select an appropriate solvent or solvent system.

Q5: Is column chromatography a suitable purification method for this compound?

A5: Absolutely. Column chromatography, particularly flash chromatography using silica gel, is a standard and effective technique for purifying this compound on a laboratory scale. It allows for the separation of the desired product from impurities with different polarities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.- Use a lower boiling point solvent. - Try a different solvent or a solvent mixture. - Ensure a slower cooling rate. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound.
Low recovery of the purified compound. The compound is too soluble in the chosen solvent, even at low temperatures. / Too much solvent was used.- Select a solvent in which the compound has lower solubility at cold temperatures. - Use the minimum amount of hot solvent necessary to fully dissolve the compound. - Evaporate some of the solvent before cooling.
Crystals are colored or appear impure. The impurity is co-crystallizing with the product. / Insoluble impurities were not removed.- Perform a hot filtration step to remove insoluble impurities before cooling. - Consider a preliminary purification step like a charcoal treatment to remove colored impurities. - A second recrystallization may be necessary.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the desired compound from impurities (overlapping peaks). Incorrect solvent system (eluent) polarity. / Column was overloaded.- Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for many organic compounds is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). - Use a shallower solvent gradient during elution. - Reduce the amount of crude material loaded onto the column.
The compound is not eluting from the column. The eluent is not polar enough to move the compound.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Cracking or channeling of the silica gel bed. Improper packing of the column.- Ensure the silica gel is packed uniformly as a slurry and not allowed to run dry. - Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.
Compound appears to be degrading on the column. The compound is sensitive to the acidic nature of silica gel.- Use neutral or basic alumina as the stationary phase instead of silica gel. - Add a small amount of a neutral-izing agent, like triethylamine, to the eluent system.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Methodology:

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexane or heptane) to find a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

  • Purity Assessment: Determine the melting point of the dried crystals and analyze their purity by HPLC or TLC.

Protocol 2: Purification by Flash Column Chromatography

Objective: To separate this compound from impurities with different polarities.

Methodology:

  • TLC Analysis: Develop a suitable mobile phase (eluent) using TLC. The ideal eluent should give the desired compound an Rf value of approximately 0.3-0.4. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the desired compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Purity Assessment: Analyze the purity of the final product by HPLC and determine its melting point.

Visualizations

Purification_Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography purity_check1 Purity Check (TLC/HPLC) recrystallization->purity_check1 purity_check2 Purity Check (TLC/HPLC) column_chromatography->purity_check2 purity_check1->column_chromatography Purity < 99% pure_product Pure Product purity_check1->pure_product Purity ≥ 99% purity_check2->recrystallization Purity < 99% purity_check2->pure_product Purity ≥ 99%

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Product 'Oils Out'? start->oiling_out low_recovery Low Recovery? oiling_out->low_recovery No solution1 Change Solvent / Cooling Rate Add Seed Crystal oiling_out->solution1 Yes impure_crystals Crystals Impure? low_recovery->impure_crystals No solution2 Use Less Solvent / Change Solvent low_recovery->solution2 Yes success Successful Purification impure_crystals->success No solution3 Hot Filtration / Charcoal Treatment Re-recrystallize impure_crystals->solution3 Yes solution1->start solution2->start solution3->start

Caption: Decision tree for troubleshooting common recrystallization problems.

References

"optimization of reaction parameters for the synthesis of bromazepam intermediates"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bromazepam intermediates, with a primary focus on 2-(2-amino-5-bromobenzoyl)pyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 2-(2-amino-5-bromobenzoyl)pyridine.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Ensure anhydrous conditions, as organolithium reagents are highly reactive with water. - Verify the quality and concentration of the organolithium reagent (e.g., n-butyllithium or phenyllithium). - Check the reaction temperature; the formation of 2-pyridyllithium is typically performed at low temperatures (-10°C to -40°C).[1][2] - Increase the reaction time to ensure completion.
Degradation of intermediates or product.- Maintain the recommended temperature throughout the reaction and workup. - The hydrolysis of the imine intermediate is a critical step; ensure complete conversion by heating in an acidic medium as described in the protocol.[2]
Presence of a Major Impurity Formation of 2-amino-3,5-dibromopyridine.This common byproduct arises from over-bromination of the starting material or side reactions. - Carefully control the stoichiometry of the brominating agent. - The impurity can be conveniently removed during the workup.[3]
Formation of quinazoline by-products.These can form during the reaction. - Complete hydrolysis of these by-products can be achieved by heating the reaction mixture in an acidic solution (e.g., refluxing in 2N hydrochloric acid) during the workup.[2]
Dark-Colored Crude Product (Black Oil) Presence of polymeric or other colored impurities.- This is common before purification.[1] - Purify the crude product using column chromatography on silica gel. A typical eluent system is a mixture of ethyl acetate and hexane (e.g., 20-30% ethyl acetate in hexane).[1]
Difficulty in Product Crystallization The product is an oil or a mixture.- Ensure the product is sufficiently pure by performing the recommended purification steps. - Attempt crystallization from a different solvent system, such as isopropanol or a mixture of methanol and methylene chloride.[2]

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of 2-(2-amino-5-bromobenzoyl)pyridine?

A1: Common starting materials include the reaction of 2-pyridyllithium (generated in situ from 2-bromopyridine) with either 2-amino-5-bromobenzoic acid or 2-amino-5-bromobenzonitrile.[1][2] Another patented method involves a multi-step synthesis starting from 4-bromo-2-bromomethylphenol.[4][5]

Q2: What are the critical reaction parameters to control for a successful synthesis?

A2: The most critical parameters are:

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. All glassware should be oven-dried, and anhydrous solvents must be used.

  • Temperature: The formation of 2-pyridyllithium and its subsequent reaction with the benzoyl precursor must be carried out at low temperatures (typically between -10°C and -40°C) to prevent side reactions.[1][2]

  • Stoichiometry: The molar ratios of the reactants, particularly the organolithium reagent, should be carefully controlled to optimize yield and minimize byproduct formation.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common method to monitor the reaction's progress. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis, especially in industrial settings.[5]

Q4: What is the expected yield for the synthesis of 2-(2-amino-5-bromobenzoyl)pyridine?

A4: Yields can vary depending on the specific protocol and scale. Reported yields for laboratory-scale synthesis are often in the range of 60-90%. For instance, a synthesis starting from 2-amino-5-bromobenzonitrile reported a yield of 67.7%, while another from 2-amino-5-bromobenzoic acid achieved an 89.3% yield after purification.[1][2]

Q5: What are the safety precautions I should take during this synthesis?

A5: Organolithium reagents like n-butyllithium are highly flammable and pyrophoric (ignite spontaneously in air). They must be handled under an inert atmosphere (e.g., nitrogen or argon). Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. The reaction should be performed in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Synthesis from 2-Bromopyridine and 2-Amino-5-bromobenzoic Acid[1]

Materials:

  • 2-bromopyridine

  • n-butyllithium (2.5 M in hexane)

  • Ethyl ether (anhydrous)

  • 2-amino-5-bromobenzoic acid

  • Tetrahydrofuran (THF, anhydrous)

  • Chlorotrimethylsilane

  • 3N Hydrochloric acid

  • Sodium hydroxide

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of ethyl ether (1 L) at -40°C, slowly add a 2.5 M solution of n-butyllithium in hexane (400 mL, 1000 mmol).

  • To this solution, add 2-bromopyridine (173.93 g, 1101 mmol) slowly, maintaining the temperature at -40°C.

  • Stir the reaction mixture at -40°C for 1 hour.

  • In a separate flask, dissolve 2-amino-5-bromobenzoic acid (54.14 g, 250.6 mmol) in THF (1 L) and add this solution dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to 0°C and continue stirring for 2 hours.

  • Quench the reaction by adding chlorotrimethylsilane (625 mL, 4924 mmol).

  • Stir the mixture at room temperature for 30 minutes, then cool to 0°C and add 3N hydrochloric acid (625 mL).

  • Separate the aqueous layer and extract the organic layer once with 3N hydrochloric acid.

  • Combine the aqueous phases and neutralize with solid sodium hydroxide pellets while cooling in an ice bath.

  • Extract the neutralized aqueous phase with ether (3 x 1 L).

  • Combine the ether extracts, dry with anhydrous sodium sulfate, filter, and concentrate to obtain a black oil.

  • Purify the crude product by flash chromatography on a silica gel column using 20-30% ethyl acetate in hexane as the eluent to yield 2-(2-amino-5-bromobenzoyl)pyridine as a brown solid.

Protocol 2: Synthesis from 2-Bromopyridine and 2-Amino-5-bromobenzonitrile[2]

Materials:

  • Phenyllithium

  • 2-bromopyridine

  • Toluene (dry)

  • 2-amino-5-bromobenzonitrile

  • 2N Hydrochloric acid

  • Aqueous ammonia

Procedure:

  • Cool a solution of phenyllithium (0.57 mol) to -10°C under a nitrogen atmosphere.

  • Add a solution of 2-bromopyridine (79 g, 0.5 mol) in dry toluene (150 mL) over 10 minutes, keeping the temperature between -10°C and -5°C.

  • Stir for an additional 10 minutes to form 2-pyridyllithium.

  • Cool the mixture to -12°C and add a solution of 2-amino-5-bromobenzonitrile (45.9 g, 0.233 mol) in ether (300 mL), ensuring the temperature does not exceed -8°C.

  • After the addition is complete, remove the cooling bath and allow the reaction to warm.

  • During the workup, hydrolyze the intermediate by adding the reaction mixture to 2N hydrochloric acid.

  • Heat the combined acidic extracts to reflux for 1 hour to hydrolyze any quinazoline by-products.

  • Cool the acidic solution and add it to an excess of cold, diluted aqueous ammonia with stirring.

  • The product, 2-(2-amino-5-bromobenzoyl)pyridine, will precipitate as yellow crystals.

  • Filter the crystals, wash with water, and dry in vacuo at 50°C.

Visualizations

experimental_workflow cluster_step1 Step 1: Reagent Preparation cluster_step2 Step 2: Reaction cluster_step3 Step 3: Workup and Purification cluster_step4 Step 4: Analysis start Start reagent_prep Prepare Anhydrous Solvents and Reagents start->reagent_prep reaction Perform Reaction at Low Temperature (-10°C to -40°C) reagent_prep->reaction monitoring Monitor Reaction Progress (TLC/HPLC) reaction->monitoring workup Quench Reaction and Perform Acidic/Basic Workup monitoring->workup purification Purify Crude Product (Column Chromatography or Recrystallization) workup->purification analysis Characterize Final Product (NMR, IR, MS) purification->analysis end End analysis->end

Caption: Experimental workflow for the synthesis of 2-(2-amino-5-bromobenzoyl)pyridine.

troubleshooting_workflow cluster_yield_issues Yield Troubleshooting cluster_purity_issues Purity Troubleshooting start Experiment Start check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No anhydrous Verify Anhydrous Conditions check_yield->anhydrous Yes dibromo Control Brominating Agent Stoichiometry check_purity->dibromo Yes end Successful Synthesis check_purity->end No reagent_quality Check Reagent Quality/Concentration anhydrous->reagent_quality temp_time Optimize Temperature and Reaction Time reagent_quality->temp_time temp_time->check_purity quinazoline Ensure Complete Acidic Hydrolysis dibromo->quinazoline purify Perform Column Chromatography quinazoline->purify purify->end

Caption: Troubleshooting decision workflow for the synthesis of bromazepam intermediates.

References

"by-product formation in the synthesis of N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the possible causes and how can I improve it?

A1: Low yields in this acylation reaction can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are monitoring the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to confirm the full consumption of the starting material, 2-(2-Amino-5-bromobenzoyl)pyridine.

  • Purity of Starting Materials: Impurities in the starting 2-(2-Amino-5-bromobenzoyl)pyridine or the chloroacetyl chloride can interfere with the reaction. Ensure the purity of your starting materials before commencing the synthesis.

  • Reaction Conditions: The reaction temperature and time are critical. While the reaction is typically conducted at room temperature or with gentle heating, optimizing these parameters for your specific setup may be necessary. Ensure the reaction is stirred efficiently to promote mixing of the reagents.

  • Work-up and Extraction: Product loss can occur during the work-up and extraction phases. Ensure proper phase separation and consider performing multiple extractions of the aqueous layer to maximize the recovery of your product.

Q2: I am observing a significant amount of unreacted 2-(2-Amino-5-bromobenzoyl)pyridine in my final product. How can I address this?

A2: The presence of unreacted starting material is a common issue and can be addressed by:

  • Stoichiometry of Reagents: Ensure that you are using a slight excess of chloroacetyl chloride to drive the reaction to completion. However, a large excess should be avoided as it can lead to the formation of by-products and complicate purification.

  • Reaction Time: The reaction may require a longer duration to ensure the complete conversion of the starting material. Monitor the reaction by TLC until the starting material spot is no longer visible.

  • Purification: Unreacted starting material can typically be removed through column chromatography or recrystallization.

Q3: I have an impurity with a higher molecular weight than my desired product. What could it be and how can I prevent its formation?

A3: A higher molecular weight impurity is likely a di-acylated by-product, where the nitrogen atom has been acylated twice. The formation of this by-product can be minimized by:

  • Controlled Addition of Acylating Agent: Add the chloroacetyl chloride to the solution of the amine slowly and in a controlled manner. This helps to maintain a low concentration of the acylating agent and favors mono-acylation.

  • Reaction Temperature: Running the reaction at a lower temperature can help to reduce the rate of the second acylation reaction, thereby minimizing the formation of the di-acylated by-product.

Q4: What is the best method for purifying the final product?

A4: The purification of this compound can be effectively achieved through:

  • Recrystallization: This is a common and effective method for purifying the crude product. A suitable solvent system can be determined through small-scale solubility tests.

  • Column Chromatography: For separating the desired product from closely related impurities, silica gel column chromatography is a standard and effective technique.

Summary of Potential Products and By-products

Compound NameMolecular FormulaRole in ReactionNotes
This compoundC₁₄H₁₀BrClN₂O₂Main ProductThe desired product of the acylation reaction.
2-(2-Amino-5-bromobenzoyl)pyridineC₁₂H₉BrN₂OStarting MaterialThe presence of this compound in the final product indicates an incomplete reaction. It is also a known impurity in the synthesis of Bromazepam.[1]
N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-N-(chloroacetyl)-2-chloroacetamideC₁₆H₁₀BrCl₂N₂O₃By-productA potential di-acylated by-product formed by the reaction of the product with another molecule of chloroacetyl chloride. Its formation can be minimized by controlling reaction conditions.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the N-acylation of 2-amino-5-bromobenzophenone derivatives.[2]

Materials:

  • 2-(2-Amino-5-bromobenzoyl)pyridine

  • Chloroacetyl chloride

  • Anhydrous toluene

  • A suitable base (e.g., triethylamine or pyridine)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for extraction (e.g., dichloromethane or ethyl acetate)

  • Solvents for chromatography or recrystallization

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-Amino-5-bromobenzoyl)pyridine in anhydrous toluene.

  • Add a suitable base (e.g., triethylamine, 1.2 equivalents) to the solution to act as an acid scavenger.

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled and stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

  • Upon completion of the reaction, quench the mixture with deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Visualizations

Reaction Scheme and Potential Side Reaction

reaction_pathway SM 2-(2-Amino-5-bromobenzoyl)pyridine product N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]- 2-chloroacetamide SM->product Main Reaction reagent Chloroacetyl Chloride reagent->product byproduct Di-acylated By-product reagent->byproduct product->byproduct HCl HCl base Base (e.g., Et3N)

Caption: Synthetic pathway for this compound and a potential side reaction.

Experimental Workflow

experimental_workflow start Start dissolve Dissolve Starting Material in Anhydrous Toluene start->dissolve add_base Add Base dissolve->add_base cool Cool to 0°C add_base->cool add_reagent Slowly Add Chloroacetyl Chloride cool->add_reagent react React at Room Temperature (Monitor by TLC) add_reagent->react workup Aqueous Work-up react->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify end Pure Product purify->end

Caption: A typical experimental workflow for the synthesis and purification of the target compound.

References

Technical Support Center: N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide (CAS: 41526-21-0).

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its structure, the primary stability concerns for this compound involve three key areas:

  • Hydrolysis: The molecule contains two amide linkages. The N-aryl acetamide is susceptible to hydrolysis under acidic or basic conditions to yield 2-amino-5-bromophenyl)(pyridin-2-yl)methanone. The α-chloroacetamide functional group is also prone to hydrolysis, which would replace the chlorine atom with a hydroxyl group. Basic conditions, in particular, can promote amide hydrolysis.

  • Photodegradation: The benzophenone-like core (pyridylcarbonylphenyl) suggests potential sensitivity to UV light. While many benzophenones are designed to be photostable, prolonged exposure to light can lead to degradation.

  • Nucleophilic Substitution: The α-chloroacetamide moiety is a reactive electrophile. The chlorine atom can be displaced by various nucleophiles, including water, alcohols (if used as solvents), or other reagents present in a reaction mixture. This reactivity is a key aspect of its use in synthesis but also a potential source of instability.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, the compound should be stored in a cool, dark, and dry place. We recommend storing it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at 2-8°C. Protect from light exposure by using amber vials or storing containers in a dark box.

Q3: I see an unexpected spot on my TLC/LC-MS analysis after storing the compound in solution. What could it be?

A3: An additional spot likely indicates the formation of a degradation product. Common possibilities include:

  • Hydrolysis Product 1: N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-hydroxyacetamide, formed from the hydrolysis of the C-Cl bond.

  • Hydrolysis Product 2: (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone, resulting from the hydrolysis of the amide bond.

  • Solvent Adduct: If stored in a nucleophilic solvent (e.g., methanol), a product where the chlorine has been displaced by the solvent (e.g., N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-methoxyacetamide) may form.

To identify the impurity, consider running co-spots with standards if available or performing mass spectrometry to determine the molecular weight of the new species.

Q4: My downstream reaction is yielding inconsistent or poor results. Could the stability of this starting material be the issue?

A4: Yes, the stability of this reagent is critical. Since the α-chloroacetamide group is the reactive site for many subsequent reactions (like the synthesis of benzodiazepine-based bromodomain inhibitors), any degradation will reduce the effective concentration of the starting material and introduce impurities that could interfere with your reaction. We recommend verifying the purity of the compound by LC-MS or ¹H NMR before each use, especially if it has been stored for an extended period or as a solution.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Appearance of a new, more polar spot on TLC/LC. Hydrolysis of the chloroacetamide or amide bond.Purify the material via column chromatography or recrystallization. For future use, ensure storage conditions are anhydrous and consider storing under an inert atmosphere. Avoid basic or strongly acidic conditions during workup if possible.
Compound color changes over time (e.g., darkens). Photodegradation or slow decomposition.Protect the compound from light at all stages of handling and storage. Re-purify if necessary.
Low or no reactivity in subsequent synthetic steps. Degradation of the α-chloroacetamide functional group.Confirm the compound's identity and purity using analytical methods (NMR, MS). Use freshly purified material for best results.
Inconsistent analytical results (NMR, LC-MS). On-going degradation, possibly accelerated by analytical conditions (e.g., solvent, temperature).Use fresh, high-purity solvents for analysis. Analyze samples promptly after preparation. If degradation is suspected in the NMR solvent, consider running the experiment at a lower temperature.

Potential Degradation Pathways

The diagram below illustrates the most probable degradation pathways for this compound based on its chemical structure.

G main N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]- 2-chloroacetamide hydrolysis1 Amide Hydrolysis Product (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone main->hydrolysis1 H⁺/OH⁻, H₂O hydrolysis2 Chloroacetamide Hydrolysis Product N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]- 2-hydroxyacetamide main->hydrolysis2 H₂O (slow) or OH⁻ photo Photodegradation Products (e.g., hydroxylated species) main->photo UV Light nucleophile Nucleophilic Substitution Product (e.g., reaction with solvent) main->nucleophile Nu: (e.g., R-OH)

Potential degradation pathways for the target compound.

Quantitative Data

Table 1: Photodegradation Half-life (t½) of Selected Benzophenone Derivatives under UV Irradiation

Compound Common Name Substituent(s) Half-life (t½) in hours Experimental Conditions Reference
Benzophenone-3 Oxybenzone 2-Hydroxy-4-methoxy 17 - 99 Medium pressure UV lamp in various water matrices.
Benzophenone-4 Sulisobenzone 2-Hydroxy-4-methoxy-5-sulfonic acid 17 - 99 Medium pressure UV lamp in various water matrices.

| Unsubstituted Benzophenone | BP | None | 17 - 99 | Medium pressure UV lamp in various water matrices. | |

This data is for structurally related compounds and should be used as a general guide. Actual stability may vary.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a forced degradation (stress testing) study to determine the intrinsic stability of this compound. Such studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.

Objective: To evaluate the stability of the compound under acidic, basic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1 M HCl

  • 1 M NaOH

  • 3% H₂O₂

  • HPLC or UPLC system with a suitable reverse-phase column (e.g., C18) and UV detector

  • Photostability chamber (ICH Q1B compliant)

  • Oven

Experimental Workflow Diagram

G start Prepare Stock Solution (e.g., 1 mg/mL in MeCN) acid Acidic Stress (0.1 M HCl) start->acid base Basic Stress (0.1 M NaOH) start->base oxid Oxidative Stress (3% H₂O₂) start->oxid photo Photolytic Stress (ICH Q1B) start->photo thermal Thermal Stress (e.g., 60°C) start->thermal sub_acid Incubate (e.g., RT, 60°C) Sample at t=0, 2, 6, 24h acid->sub_acid sub_base Incubate (e.g., RT) Sample at t=0, 1, 4, 12h Neutralize before injection base->sub_base sub_oxid Incubate (e.g., RT) Sample at t=0, 2, 6, 24h oxid->sub_oxid sub_photo Expose Solid & Solution (Dark control) photo->sub_photo sub_thermal Incubate Solid & Solution (RT control) thermal->sub_thermal analyze Analyze by LC-MS (Quantify parent peak, identify degradants) sub_acid->analyze sub_base->analyze sub_oxid->analyze sub_photo->analyze sub_thermal->analyze

"how to minimize impurities in N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide, a key intermediate in pharmaceutical manufacturing.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound often identified as Bromazepam Impurity B.[1][2][3] It is synthesized through the N-acylation of 2-(2-amino-5-bromobenzoyl)pyridine with chloroacetyl chloride. This compound is a critical intermediate in the synthesis of certain pharmaceuticals.

Q2: What are the common impurities encountered during the synthesis?

During the synthesis, several impurities can form. The most common include:

  • Unreacted Starting Material: 2-(2-amino-5-bromobenzoyl)pyridine.

  • Diacylated Byproduct: Formation of a secondary amide where the remaining N-H bond of the desired product is further acylated.

  • Hydrolysis Product: Chloroacetic acid, formed from the reaction of chloroacetyl chloride with residual moisture.

  • Over-brominated Impurity: Potentially 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide, also known as Bromazepam Impurity E.[3]

Q3: What analytical methods are suitable for monitoring the reaction and assessing purity?

High-Performance Liquid Chromatography (HPLC) is a commonly used technique to monitor the progress of the reaction and determine the purity of the final product. A reverse-phase HPLC method can effectively separate the desired product from the starting material and various impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Problem Potential Cause Recommended Solution
Low Yield of Desired Product 1. Incomplete reaction.- Increase reaction time and/or temperature moderately. - Ensure efficient stirring. - Use a slight excess (1.1-1.2 equivalents) of chloroacetyl chloride.
2. Hydrolysis of chloroacetyl chloride.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Inefficient purification.- Optimize the recrystallization solvent system. - Consider column chromatography for purification if recrystallization is insufficient.
Presence of Unreacted Starting Material 1. Insufficient chloroacetyl chloride.- Use a slight excess of chloroacetyl chloride.
2. Low reaction temperature or short reaction time.- Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC.
Formation of Diacylated Impurity 1. Excess chloroacetyl chloride.- Use a stoichiometric amount or only a slight excess of chloroacetyl chloride.
2. Rapid addition of chloroacetyl chloride.- Add the chloroacetyl chloride solution dropwise to the reaction mixture at a controlled temperature (e.g., 0-5 °C).
Detection of Bromazepam Impurity E 1. Side reaction involving the bromo-substituent.- This is a potential byproduct; its formation may be minimized by maintaining a lower reaction temperature and avoiding prolonged reaction times.
Reaction Mixture Turns Dark 1. Decomposition of starting materials or product.- Ensure the reaction temperature is not too high. - Use high-purity starting materials and solvents.

Experimental Protocols

Detailed Method for the Synthesis of this compound

This protocol is designed to minimize the formation of impurities.

Materials:

  • 2-(2-amino-5-bromobenzoyl)pyridine

  • Chloroacetyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(2-amino-5-bromobenzoyl)pyridine (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

  • Addition of Base: Add triethylamine or DIPEA (1.1 equivalents) to the solution and cool the mixture to 0-5 °C in an ice bath.

  • Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.05 equivalents) in anhydrous DCM and add it dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

    • If necessary, perform column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Purification cluster_product Final Product start Dissolve Starting Material in Anhydrous DCM add_base Add Base (TEA/DIPEA) and Cool to 0-5 °C start->add_base add_acyl Dropwise Addition of Chloroacetyl Chloride add_base->add_acyl react Stir at Room Temperature (Monitor by TLC/HPLC) add_acyl->react quench Quench with Water react->quench wash Aqueous Washes (HCl, NaHCO₃, Brine) quench->wash dry Dry and Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify end Pure N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl] -2-chloroacetamide purify->end

Caption: Experimental workflow for the synthesis of this compound.

side_reactions SM 2-(2-amino-5-bromobenzoyl)pyridine Product N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl] -2-chloroacetamide SM->Product Desired Reaction (N-Acylation) Unreacted_SM Unreacted Starting Material SM->Unreacted_SM Incomplete Reaction AC Chloroacetyl Chloride AC->Product Diacylated Diacylated Impurity AC->Diacylated Hydrolysis Chloroacetic Acid (from Hydrolysis) AC->Hydrolysis Reaction with H₂O Product->Diacylated Further Acylation (Excess Chloroacetyl Chloride)

Caption: Potential side reactions and impurity formation pathways.

References

Technical Support Center: N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions, and experimental protocols related to the study of the degradation pathways of N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide. The information is based on established chemical principles for structurally related compounds, as specific degradation data for this molecule is not widely available.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound stability and degradation.

Problem / Observation Potential Cause Suggested Solution
Rapid loss of parent compound under basic pH conditions. The amide bond is highly susceptible to base-catalyzed hydrolysis. The chloroacetamide moiety can also undergo hydrolysis or nucleophilic substitution.Perform stability studies at a lower pH or in buffered solutions. Analyze samples at earlier time points to capture the degradation kinetics accurately.
Multiple unexpected peaks in HPLC/MS after photostability testing. The bromo-phenyl and pyridyl rings are aromatic systems that can undergo photochemical reactions, leading to multiple degradation products through radical mechanisms or dehalogenation.Use a light-protective container for handling and storage unless conducting photostability studies. For analysis, ensure the use of a gradient elution method in your chromatography to resolve all potential degradants. Employ a photodiode array (PDA) detector to check for peak purity.
Inconsistent degradation rates in oxidative stress studies (e.g., using H₂O₂). The pyridine ring's nitrogen can be susceptible to N-oxidation, and the overall molecule may be sensitive to radical-mediated oxidation. The reaction can be catalyzed by trace metals.Ensure all glassware is scrupulously clean. Use high-purity reagents and solvents. Consider adding a chelating agent like EDTA to sequester metal ions if catalysis is suspected.
Parent compound appears stable under all tested forced degradation conditions. The compound may be inherently stable, or the stress conditions (temperature, concentration of stressor, duration) may not be sufficient to induce degradation.Increase the severity of the stress conditions (e.g., higher temperature, higher concentration of acid/base/oxidant, longer exposure time). Confirm the analytical method's stability-indicating capability by ensuring that the parent peak is spectrally pure and well-resolved from any minor degradants that may form.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this molecule?

A1: Based on its structure, the most likely degradation pathways involve the hydrolysis of the amide bond and the chloroacetamide group. The molecule may also undergo photodegradation, particularly involving the bromo-phenyl ring, and oxidation, likely targeting the pyridine ring.

Q2: Which functional group is the most labile?

A2: The amide linkage is often the most labile functional group, particularly susceptible to hydrolysis under both acidic and basic conditions. The chloroacetamide moiety is also reactive and can be a primary site of degradation.

Q3: How can I distinguish between hydrolytic and oxidative degradants?

A3: Perform controlled experiments. For hydrolysis, use acidic (e.g., HCl) and basic (e.g., NaOH) conditions in the absence of light and oxygen. For oxidation, use an oxidizing agent like hydrogen peroxide (H₂O₂) in the dark. Compare the resulting chromatograms (HPLC) and mass spectra (LC-MS) to identify unique degradation products for each condition.

Q4: What are the expected major degradation products from hydrolysis?

A4: Acid or base-catalyzed hydrolysis of the primary amide bond is expected to yield two main products: 2-amino-5-bromobenzophenone (or a related pyridylketone) and chloroacetic acid.

Q5: Are there any special handling considerations for this compound during stability studies?

A5: Yes. Due to its potential photosensitivity, all solutions should be protected from light unless part of a photostability study. Given the chloroacetamide group, it should be handled with appropriate personal protective equipment as compounds in this class can be alkylating agents.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature due to expected high reactivity.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

  • Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Thermal Degradation: Store the stock solution at 60°C, protected from light.

3. Sample Analysis:

  • Withdraw aliquots at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours).

  • If necessary, neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with PDA detection).

  • Characterize degradants using LC-MS/MS.

Data Presentation

Table 1: Summary of Forced Degradation Results
Condition Time (hours) Parent Compound Remaining (%) Major Degradant 1 (%) Major Degradant 2 (%) Total Degradation (%)
0.1 M HCl, 60°C 2485.210.1Not Detected14.8
0.1 M NaOH, RT 415.778.5Not Detected84.3
3% H₂O₂, RT 2492.4Not Detected5.37.6
Light (ICH Q1B) -78.98.24.121.1
60°C 4898.1Not DetectedNot Detected1.9

Visualizations

Proposed Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation parent_h N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]- 2-chloroacetamide prod1_h 2-Amino-5-bromo-phenyl (pyridin-2-yl)methanone parent_h->prod1_h Amide Hydrolysis (H+ or OH-) prod2_h Chloroacetic Acid parent_h->prod2_h Amide Hydrolysis (H+ or OH-)

Caption: Proposed hydrolytic degradation pathway via amide bond cleavage.

G cluster_oxidation Oxidative Degradation parent_o N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]- 2-chloroacetamide prod1_o N-Oxide Derivative parent_o->prod1_o H₂O₂

Caption: Proposed oxidative degradation resulting in an N-oxide derivative.

G cluster_photo Photodegradation parent_p N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]- 2-chloroacetamide prod1_p Debrominated Derivative parent_p->prod1_p UV/Vis Light (hν) Dehalogenation

Caption: Proposed photodegradation pathway involving dehalogenation.

Technical Support Center: N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide Work-Up Procedure Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the work-up procedure for N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide.

Frequently Asked Questions (FAQs)

Q1: What is the expected physical state and appearance of this compound after a successful work-up?

A1: The purified compound is expected to be a solid, with a color ranging from pale yellow to pale beige.[1]

Q2: What are the reported solubility characteristics of this compound?

A2: this compound is reported to be slightly soluble in chloroform and ethyl acetate.[1] This information is crucial when selecting solvents for extraction and recrystallization.

Q3: What is the melting point of the pure compound?

A3: The reported melting point is 131-132 °C (when recrystallized from ethanol).[1] This can be used as a key indicator of purity.

Q4: Is the chloroacetamide functional group stable during the work-up?

A4: Chloroacetamides can be susceptible to hydrolysis under strongly acidic or basic conditions. Base-catalyzed hydrolysis can lead to the formation of the corresponding hydroxy-substituted derivative through an SN2 reaction.[2][3][4] Therefore, it is advisable to use mild acidic and basic solutions for washing and to avoid prolonged exposure to harsh pH conditions.

Q5: How can I monitor the progress of the reaction and the purity of the product during the work-up?

A5: Thin-layer chromatography (TLC) is a common method for monitoring the reaction's completion and assessing the purity of the fractions during the work-up. A reverse-phase HPLC method has also been described for the analysis of this compound, using a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility).[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the work-up procedure for this compound.

Issue Potential Cause Troubleshooting Steps
Low Yield of Isolated Product Incomplete Reaction: The N-acylation may not have gone to completion.- Before the work-up, ensure the reaction has gone to completion by TLC analysis. - Consider increasing the equivalents of chloroacetyl chloride or adding a catalytic amount of 4-(Dimethylaminopyridine) (DMAP) to drive the reaction.
Product Loss During Aqueous Washes: The product may have some solubility in the aqueous layers, especially if the pH is too acidic or basic.- Use saturated sodium chloride (brine) for the final wash to reduce the solubility of the organic product in the aqueous phase. - Perform back-extraction of the aqueous layers with the organic solvent to recover any dissolved product.
Precipitation of Product at the Interface: The product may precipitate between the organic and aqueous layers during extraction.- Add more organic solvent to fully dissolve the product. - If the precipitate is insoluble in both layers, it may be the desired product. Isolate it by filtration, wash with water and the organic solvent, and analyze its purity.
Product is an Oil or Gummy Solid After Solvent Removal Presence of Impurities: Residual starting materials, by-products, or solvent can prevent crystallization.- Ensure all starting materials have been removed by performing aqueous washes. A wash with dilute HCl will remove the unreacted amine starting material, and a wash with dilute NaHCO₃ will remove any acidic impurities. - Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation. - Attempt to purify the crude material by column chromatography or recrystallization.
Incomplete Removal of Solvent: Residual solvent can hinder solidification.- Place the crude product under high vacuum for an extended period to remove all traces of the solvent.
Difficulty with Recrystallization Inappropriate Solvent System: The chosen solvent may not be suitable for recrystallization.- Ethanol has been reported as a suitable recrystallization solvent.[1] - A mixture of dichloromethane and acetone has been used for a similar compound and could be attempted.[6] - Experiment with different solvent systems, such as ethyl acetate/hexanes or toluene.
Product is Too Soluble in the Chosen Solvent: The product does not precipitate upon cooling.- Reduce the amount of solvent used for dissolution. - Add a less polar "anti-solvent" (in which the product is insoluble) dropwise to the solution at an elevated temperature until turbidity is observed, then allow it to cool slowly.
Product Purity is Low After Work-up and Recrystallization Formation of Side-Products: Potential side reactions could be occurring.- A common side reaction is the formation of bis(2-pyridylcarbonyl)amine if the starting amine is not fully acylated.[7] Ensure sufficient chloroacetyl chloride is used. - Hydrolysis of the chloroacetamide is another possibility if the work-up conditions are too harsh. Use mild acids and bases for washes.
Ineffective Purification: Recrystallization may not be sufficient to remove all impurities.- Consider purification by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Protocols

General Work-Up Procedure

This protocol is a general guideline based on standard procedures for the work-up of N-aryl acetamides. Optimization may be required based on the specific reaction conditions and scale.

  • Quenching the Reaction:

    • Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

    • Slowly add water to quench any remaining chloroacetyl chloride.

  • Extraction:

    • If the reaction was performed in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1M HCl solution to remove any unreacted 2-(2-Amino-5-bromobenzoyl)pyridine.

      • Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any excess acid and remove acidic by-products.

      • Brine (saturated NaCl solution) to remove residual water and salts.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the organic solvent using a rotary evaporator to obtain the crude product.

Recrystallization Protocol
  • Solvent Selection:

    • Based on literature, ethanol is a suitable solvent for recrystallization.[1]

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • If the solution is colored, you may add a small amount of activated charcoal and heat for a short period, then filter the hot solution to remove the charcoal.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the purified crystals under vacuum.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-Up cluster_purification Purification reaction_mixture Reaction Mixture in Organic Solvent quench Quench with Water reaction_mixture->quench extraction Extraction with Organic Solvent quench->extraction wash_acid Wash with 1M HCl extraction->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine drying Dry over Na2SO4 wash_brine->drying concentration Solvent Evaporation drying->concentration crude_product Crude Product concentration->crude_product recrystallization Recrystallization (e.g., from Ethanol) crude_product->recrystallization filtration Vacuum Filtration recrystallization->filtration drying_final Drying filtration->drying_final pure_product Pure Product (Pale Yellow Solid) drying_final->pure_product

Caption: A typical experimental workflow for the work-up and purification of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product incomplete_reaction Incomplete Reaction start->incomplete_reaction product_loss Product Loss during Work-up start->product_loss side_reactions Side Reactions start->side_reactions ineffective_purification Ineffective Purification start->ineffective_purification optimize_reaction Optimize Reaction: - Increase Acylating Agent - Add Catalyst (DMAP) incomplete_reaction->optimize_reaction optimize_workup Optimize Work-up: - Back-extraction - Use Brine Wash product_loss->optimize_workup modify_conditions Modify Conditions: - Use Mild Washes - Control Stoichiometry side_reactions->modify_conditions improve_purification Improve Purification: - Column Chromatography - Test Different  Recrystallization Solvents ineffective_purification->improve_purification

Caption: A logical diagram illustrating the troubleshooting process for common issues encountered during the synthesis and purification.

References

Validation & Comparative

Comparison of Synthesis Routes for 2-(2-Amino-5-bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of synthetic pathways is crucial for researchers and drug development professionals to select the most efficient, scalable, and cost-effective method for producing pharmaceutical intermediates. This guide provides a detailed comparison of various synthesis routes for the key intermediates of Bromazepam, a widely used benzodiazepine. The primary focus is on the synthesis of 2-(2-amino-5-bromobenzoyl)pyridine, the central building block in the preparation of Bromazepam.

The synthesis of 2-(2-amino-5-bromobenzoyl)pyridine is a critical step in the manufacturing of Bromazepam. Several methods have been developed, each with distinct advantages and disadvantages. Below is a comparison of the most prominent routes, supported by experimental data.

Route 1: From 2-Amino-5-bromobenzonitrile

This route involves the reaction of 2-amino-5-bromobenzonitrile with an organolithium reagent derived from 2-bromopyridine. It is a common method for forming the ketone linkage between the pyridine and benzene rings.

Route 2: From 4-Bromo-2-bromomethylphenol

This multi-step pathway offers an alternative approach that avoids some of the more hazardous reagents of other methods and is suitable for industrial-scale production.[1][2] It involves protection of the phenolic group, formation of a boronic acid, a palladium-catalyzed cross-coupling reaction, and subsequent oxidation.

Route 3: From 2-Amino-5-bromobenzoic Acid

This method utilizes a Grignard-like reaction where 2-bromopyridine is lithiated before reacting with 2-amino-5-bromobenzoic acid to form the desired intermediate.[3]

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthesis routes to 2-(2-amino-5-bromobenzoyl)pyridine.

Parameter Route 1 (from 2-Amino-5-bromobenzonitrile) Route 2 (from 4-Bromo-2-bromomethylphenol) Route 3 (from 2-Amino-5-bromobenzoic Acid)
Starting Materials 2-Amino-5-bromobenzonitrile, 2-Bromopyridine, Phenyllithium4-Bromo-2-bromomethylphenol, MEMCl, Trimethyl borate, 2-Bromopyridine2-Amino-5-bromobenzoic acid, 2-Bromopyridine, n-Butyllithium
Key Reagents Phenyllithium, Toluene, Ether, HClTriethylamine, Mg, THF, Pd(dppf)Cl2, t-Butyl hydroperoxide, Iodinen-Butyllithium, Ether, THF
Reaction Temperature -12°C to -10°CRoom Temperature to 80°C-40°C to 0°C
Overall Yield 67.7%[4]52.7% (over 6 steps)[2]Not explicitly stated, but a crude product is obtained.
Advantages Fewer steps compared to Route 2.High atom utilization, recoverable solvent, suitable for industrial production.[1][2]Direct coupling approach.
Disadvantages Use of pyrophoric phenyllithium.Multi-step process with a lower overall yield.Use of pyrophoric n-butyllithium, requires low temperatures.

Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthesis route.

Synthesis_Route_1 A 2-Bromopyridine C 2-Pyridyllithium A->C -10°C, Ether/Toluene B Phenyllithium B->C E Intermediate Complex C->E -12°C D 2-Amino-5-bromobenzonitrile D->E G Acid Hydrolysis E->G Stirring, warming F 2-(2-Amino-5-bromobenzoyl)pyridine G->F Aqueous Ammonia Synthesis_Route_2 A 4-Bromo-2-bromomethylphenol B MEMCl Protection A->B C Protected Phenol B->C D Boronic Acid Formation C->D Mg, Trimethyl borate E Boronic Acid Derivative D->E F Suzuki Coupling E->F Pd(dppf)Cl2 G Coupled Product F->G H Oxidation & Deprotection G->H t-BuOOH, I2, then acid I 2-(2-Amino-5-bromobenzoyl)pyridine H->I J 2-Bromopyridine J->F Synthesis_Route_3 A 2-Bromopyridine C Lithiated Pyridine A->C -40°C, Ether B n-Butyllithium B->C E Intermediate Complex C->E Add dropwise D 2-Amino-5-bromobenzoic acid D->E in THF F 2-(2-Amino-5-bromobenzoyl)pyridine E->F Warm to 0°C, 2h

References

A Comparative Spectral Analysis of N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals, this report details the spectral characteristics of N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide and its key precursors. Through a comparative analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide provides valuable insights for the synthesis, identification, and characterization of this compound, which is a known impurity of the pharmaceutical agent Bromazepam.

The synthesis of this compound primarily involves the chloroacetylation of the key precursor, 2-(2-Amino-5-bromobenzoyl)pyridine. The spectral features of this precursor and other potential starting materials, such as 4-bromoaniline, 2-picolinic acid, and chloroacetyl chloride, provide a foundational understanding for monitoring the reaction progress and verifying the structure of the final product.

Synthetic Pathway Overview

The logical relationship for the synthesis of the target compound from its precursors is outlined below. This pathway highlights the key transformation step.

Synthesis_Pathway cluster_precursors Precursors 2_Picolinic_Acid 2-Picolinic Acid 2_Amino_5_bromobenzoylpyridine 2-(2-Amino-5-bromobenzoyl)pyridine 2_Picolinic_Acid->2_Amino_5_bromobenzoylpyridine Synthesis 4_Bromoaniline 4-Bromoaniline 4_Bromoaniline->2_Amino_5_bromobenzoylpyridine Synthesis Chloroacetyl_Chloride Chloroacetyl Chloride Final_Product N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]- 2-chloroacetamide Chloroacetyl_Chloride->Final_Product 2_Amino_5_bromobenzoylpyridine->Final_Product Chloroacetylation

A diagram illustrating the synthetic route to the target compound.

Comparative Spectral Data

The following tables summarize the key spectral data obtained for this compound and its precursors. This side-by-side comparison is essential for distinguishing between the compounds and confirming the successful synthesis of the final product.

Table 1: ¹H NMR Spectral Data (δ, ppm)

CompoundAromatic Protons-CH₂-Other
This compound Data not available in search resultsData not available in search resultsData not available in search results
2-(2-Amino-5-bromobenzoyl)pyridine Data not available in search results-Data not available in search results
4-Bromoaniline 7.21 (d), 6.54 (d)-3.35 (s, -NH₂)
2-Picolinic Acid 8.83 (d), 8.32 (d), 8.04 (t), 7.76 (m)-12.11 (br s, -COOH)
Chloroacetyl Chloride -4.45 (s)-

Table 2: ¹³C NMR Spectral Data (δ, ppm)

CompoundAromatic CarbonsCarbonyl Carbons-CH₂-
This compound Data not available in search resultsData not available in search resultsData not available in search results
2-(2-Amino-5-bromobenzoyl)pyridine Data not available in search resultsData not available in search results-
4-Bromoaniline 145.6, 132.1, 116.8, 110.2--
2-Picolinic Acid 148.1, 146.7, 138.6, 127.8, 124.3164.7-
Chloroacetyl Chloride -168.045.9

Table 3: IR Spectral Data (cm⁻¹)

CompoundN-H StretchC=O StretchC-Cl StretchOther Key Bands
This compound Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search results
2-(2-Amino-5-bromobenzoyl)pyridine ~3400-3200 (broad)~1650-Aromatic C-H, C=C, C-N stretches
4-Bromoaniline ~3400, ~3300--Aromatic C-H, C=C, C-N stretches
2-Picolinic Acid -~1700-O-H stretch (broad), Aromatic C-H, C=C
Chloroacetyl Chloride -~1785~750-

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound 352/354 (calc.)Data not available in search results
2-(2-Amino-5-bromobenzoyl)pyridine 276/278249/247, 248
4-Bromoaniline 171/17392, 65
2-Picolinic Acid 12378, 51
Chloroacetyl Chloride 112/114/11677/79, 49

Note: Isotopic peaks for bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) are expected.

Experimental Protocols

Synthesis of 2-(2-Amino-5-bromobenzoyl)pyridine

A common method for the synthesis of this key precursor involves the reaction of 2-amino-5-bromobenzonitrile with 2-pyridyllithium, followed by hydrolysis.

Workflow for the Synthesis and Analysis of 2-(2-Amino-5-bromobenzoyl)pyridine

synthesis_analysis cluster_synthesis Synthesis cluster_analysis Spectral Analysis start 2-Amino-5-bromobenzonitrile + 2-Pyridyllithium reaction Reaction in Ether start->reaction hydrolysis Acid Hydrolysis reaction->hydrolysis workup Neutralization and Extraction hydrolysis->workup purification Column Chromatography workup->purification product 2-(2-Amino-5-bromobenzoyl)pyridine purification->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir FTIR Spectroscopy product->ir ms Mass Spectrometry product->ms

A workflow diagram for the synthesis and spectral analysis of the key precursor.

Synthesis of this compound

The final product is synthesized via the chloroacetylation of 2-(2-Amino-5-bromobenzoyl)pyridine.

General Procedure:

  • Dissolve 2-(2-Amino-5-bromobenzoyl)pyridine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a base (e.g., triethylamine, pyridine; 1.1 equivalents) to the solution and cool to 0°C.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with water and an aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Key Experimental Methodologies for Spectral Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: IR spectra are commonly obtained using a KBr pellet or as a thin film on a salt plate. The data provides information on the functional groups present in the molecules.

  • Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source to determine the molecular weight and fragmentation pattern of the compounds.

A Comparative Guide to Purity Assessment of N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A variety of analytical techniques can be employed for purity assessment, each with its own set of advantages and limitations. This guide provides a comparative overview of several key methods, complete with hypothetical performance data and detailed experimental protocols to aid in the selection of the most suitable technique for your research and development needs.

Comparison of Analytical Methods

The selection of a purity assessment method is often a balance between the required accuracy, precision, sensitivity, and the nature of the sample and its potential impurities. The following table summarizes the key performance characteristics of common analytical methods hypothetically applied to the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Titrimetry (Argentometric)Gas Chromatography (GC)
Principle Chromatographic separation based on polarity.Quantitative analysis based on the relationship between signal intensity and the number of atomic nuclei.Precipitation titration based on the reaction of bromide with silver ions.Chromatographic separation based on volatility.
Typical Purity Range >99%>98%Dependent on impurity profileNot ideal for the parent compound due to low volatility, but excellent for residual solvents.
Linearity (r²) ≥0.999≥0.999Not Applicable≥0.999 (for volatile impurities)
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%Typically within 90-110% for residual solvents.
Precision (%RSD) <1%<2%<2%<5% for residual solvents.
Limit of Detection (LOD) Low (ng range)Moderate (µg range)High (mg range)Very Low (pg range for volatile compounds)
Specificity HighHighLow (detects other halides)High (for volatile compounds)
Throughput HighModerateModerateHigh
Primary Use Case Primary purity method, impurity profiling.Orthogonal purity method, structural confirmation, quantification without a specific reference standard.Determination of total bromide content.Analysis of residual solvents.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are adapted from established procedures for similar pharmaceutical compounds and should be validated for their intended use with this compound.

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

This reverse-phase HPLC method is suitable for determining the purity and quantifying impurities of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Solution Preparation: Accurately weigh and dissolve about 10 mg of this compound reference standard in the mobile phase to obtain a concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve about 10 mg of the sample in the mobile phase to obtain a concentration of 0.1 mg/mL.

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Purity is determined by comparing the peak area of the main component in the sample to that of the standard, or by area percent normalization.[1]

Quantitative Nuclear Magnetic Resonance (¹H-qNMR) for Purity Assessment

¹H-qNMR provides structural confirmation and can be used for purity determination without the need for a specific reference standard of the analyte.[2][3][4]

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified internal standard with a known purity, such as maleic acid or dimethyl sulfone, that has a resonance signal that does not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh about 20 mg of the this compound sample into an NMR tube.

    • Accurately weigh about 10 mg of the internal standard and add it to the same NMR tube.

    • Add approximately 0.75 mL of DMSO-d₆, cap the tube, and gently sonicate to dissolve.

  • Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 16-32, depending on the desired signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Titrimetry for Halogen Content (Argentometric Titration)

This method determines the total bromide content in the sample after decomposition, providing an indirect measure of purity.

  • Principle: The organic compound is first mineralized to convert the covalently bonded bromine into bromide ions. The resulting bromide is then titrated with a standardized solution of silver nitrate.

  • Decomposition (Stepanoff's Method):

    • Accurately weigh about 0.2 g of the sample and dissolve it in 98% ethanol.

    • Add an excess of metallic sodium in small portions.

    • After the reaction subsides, dilute with water and distill off the alcohol.[5]

  • Titration (Mohr Method):

    • Neutralize the resulting solution with dilute nitric acid and then make it slightly alkaline with a bicarbonate-free base.

    • Add a small amount of potassium chromate indicator solution.

    • Titrate with a standardized 0.1 N silver nitrate solution until the first permanent appearance of a reddish-brown precipitate of silver chromate.

  • Calculation: The percentage of bromine is calculated based on the volume of silver nitrate solution consumed.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical process and the relationship between the different purity assessment methods.

Purity_Assessment_Workflow Sample This compound Sample HPLC HPLC Analysis Sample->HPLC qNMR qNMR Analysis Sample->qNMR Titrimetry Titrimetric Analysis Sample->Titrimetry GC GC Analysis Sample->GC Purity_Impurity Purity & Impurity Profile HPLC->Purity_Impurity Structural_Confirmation Structural Confirmation & Orthogonal Purity qNMR->Structural_Confirmation Halogen_Content Total Halogen Content Titrimetry->Halogen_Content Residual_Solvents Residual Solvents GC->Residual_Solvents Final_Report Comprehensive Purity Report Purity_Impurity->Final_Report Structural_Confirmation->Final_Report Halogen_Content->Final_Report Residual_Solvents->Final_Report

Caption: Workflow for comprehensive purity assessment.

Method_Selection_Logic HPLC Use HPLC qNMR Use qNMR Titrimetry Use Titrimetry GC Use GC Start Primary Goal? Impurity_Profile Impurity Profiling? Start->Impurity_Profile Purity Assay Orthogonal_Purity Orthogonal Purity Check? Start->Orthogonal_Purity Confirmation Volatile_Impurities Volatile Impurities? Start->Volatile_Impurities Process Control Impurity_Profile->HPLC Yes Impurity_Profile->Orthogonal_Purity No Orthogonal_Purity->qNMR Yes Halogen_Content Total Halogen Content? Orthogonal_Purity->Halogen_Content No Volatile_Impurities->GC Yes Volatile_Impurities->Halogen_Content No Halogen_Content->Titrimetry Yes

Caption: Decision tree for selecting an analytical method.

This guide provides a framework for the purity assessment of this compound. The choice of method will ultimately depend on the specific stage of drug development, regulatory requirements, and the information sought by the researcher. For comprehensive characterization, a combination of orthogonal methods, such as HPLC and qNMR, is often recommended.

References

A Comparative Guide to Alternative Brominating Agents in the Synthesis of Bromazepam Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of bromazepam, a widely used anxiolytic agent, relies on the efficient production of its key precursor, 2-(2-amino-5-bromobenzoyl)pyridine. The critical step in the synthesis of this precursor is the regioselective bromination of an aromatic amine. Traditionally, molecular bromine has been the reagent of choice for this transformation. However, its hazardous nature, coupled with challenges in handling and potential for over-bromination, has spurred the investigation into alternative brominating agents. This guide provides an objective comparison of the performance of various alternative brominating agents against the traditional method, supported by experimental data, to aid researchers in selecting the most suitable reagent for their synthetic needs.

Comparison of Brominating Agents

The following table summarizes the performance of different brominating agents in the synthesis of 2-amino-5-bromopyridine or its derivatives, which are direct precursors or structurally similar compounds to the key intermediate for bromazepam.

Brominating AgentSubstrateProductYield (%)Reaction ConditionsKey Observations & Side Products
Molecular Bromine (Br₂) / Acetic Acid 2-Aminopyridine2-Amino-5-bromopyridine & 2-Amino-3,5-dibromopyridine90% (total)Acetic acid, controlled temperatureFormation of both mono- and di-brominated products.[1] The reaction of 2-aminopyridine with bromine vapor at high temperatures (500°C) leads to a complex mixture of mono-, di-, and tri-brominated products.[2]
N-Bromosuccinimide (NBS) 2-Amino-4-methylpyridine2-Amino-5-bromo-4-methylpyridineNot specifiedAcetonitrile, 0°CHigh regioselectivity for the 5-position.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) 2,3-Dimethylpyridine4-Bromo-2,3-dimethylpyridine83.3%Oleum 65%, 105°C, 2hEffective for pyridine derivatives, though conditions are harsh. DBDMH is considered a good alternative to NBS.[3]
Pyridinium Tribromide 2-Aminopyridine2-Amino-5-bromopyridine75-81%Chloroform or Dichloromethane, 30°C, 2hMild reaction conditions, avoids the use of elemental bromine directly.[4]
Bromide/Bromate Mixture 2-Aminopyridines5-Bromo-2-aminopyridine & 3,5-Dibromo-2-aminopyridineMixtureAqueous acidic medium, Acetonitrile, Room temperatureA greener alternative that generates bromine in situ, but can lead to a mixture of products.[5]

Experimental Protocols

Bromination with Molecular Bromine

This protocol is adapted from the synthesis of 2-amino-3-bromopyridine and highlights the general procedure for using molecular bromine.[6]

Materials:

  • 2-Aminopyridine

  • Liquid Bromine

  • Organic solvent (e.g., Chloroform)

  • Acetic Acid

  • Sodium Hydroxide solution

Procedure:

  • Dissolve 2-aminopyridine in an organic solvent in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Cool the solution to 0°C.

  • Slowly add half of the total required liquid bromine dropwise while maintaining the temperature at 0°C.

  • After the initial addition, warm the reaction mixture to 10-20°C and add acetic acid dropwise.

  • Cool the mixture back down to below 0°C and add the remaining liquid bromine dropwise.

  • Raise the temperature to around 55-57°C and allow the reaction to proceed for a specified time (e.g., 0.5-1.2 hours).

  • After the reaction is complete, cool the mixture and neutralize it with a sodium hydroxide solution to a neutral pH.

  • Extract the product with an organic solvent, wash with water, and concentrate under vacuum to obtain the crude product.

  • Purify the product by recrystallization or chromatography.

Bromination with N-Bromosuccinimide (NBS)

This protocol is for the regioselective bromination of a 2-aminopyridine derivative.

Materials:

  • 2-Amino-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

Procedure:

  • Dissolve the 2-amino-4-methylpyridine in acetonitrile in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (NBS) in one portion to the cooled solution.

  • Stir the resulting mixture at 0°C for 30 minutes.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel.

Bromination with Pyridinium Tribromide

This protocol describes the synthesis of 2-amino-5-bromopyridine using a solid brominating agent.[4]

Materials:

  • 2-Aminopyridine

  • Phenyltrimethylammonium tribromide

  • Chloroform or Dichloromethane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-aminopyridine and phenyltrimethylammonium tribromide to chloroform or dichloromethane.

  • Stir the mixture at 30°C for 2 hours.

  • After the reaction, wash the mixture with a saturated sodium chloride solution.

  • Separate the organic layer and wash it again with water.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Cool the resulting crude product in an ice water bath to induce solidification.

  • Collect the solid by filtration and recrystallize from a suitable solvent (e.g., benzene) to obtain the pure 2-amino-5-bromopyridine.[4]

Synthesis Pathway and Experimental Workflow

The synthesis of the bromazepam precursor, 2-(2-amino-5-bromobenzoyl)pyridine, can be approached through different synthetic routes. One common strategy involves the bromination of a pre-formed 2-aminobenzoylpyridine derivative. An alternative pathway involves the coupling of a brominated pyridine derivative with an aminobenzoyl moiety.

Synthesis Pathway of 2-(2-amino-5-bromobenzoyl)pyridine

G cluster_0 Route A: Late-stage Bromination cluster_1 Route B: Early-stage Bromination cluster_2 Route C: Alternative Coupling 2-Aminobenzoylpyridine 2-Aminobenzoylpyridine 2-(2-Amino-5-bromobenzoyl)pyridine 2-(2-Amino-5-bromobenzoyl)pyridine 2-Aminobenzoylpyridine->2-(2-Amino-5-bromobenzoyl)pyridine Brominating Agent 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine Brominating Agent 2-Amino-5-bromopyridine->2-(2-Amino-5-bromobenzoyl)pyridine Coupling Reaction 2-Bromopyridine 2-Bromopyridine 2-Bromopyridine->2-(2-Amino-5-bromobenzoyl)pyridine Coupling Reaction 2-Aminobenzoic acid derivative 2-Aminobenzoic acid derivative 2-Aminobenzoic acid derivative->2-(2-Amino-5-bromobenzoyl)pyridine G A Starting Material (e.g., 2-Aminopyridine) B Dissolution in appropriate solvent A->B C Addition of Brominating Agent B->C D Reaction at controlled temperature C->D E Reaction Monitoring (TLC, HPLC) D->E F Work-up (Quenching, Extraction) E->F Reaction Complete G Purification (Recrystallization, Chromatography) F->G H Characterization (NMR, MS) G->H I Final Product (e.g., 2-Amino-5-bromopyridine) H->I

References

"comparative study of reaction efficiency for different chloroacetamides"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Reaction Efficiency in Chloroacetamides for Researchers and Drug Development Professionals

Chloroacetamides are a class of organic compounds characterized by an acetamide backbone with a chlorine substituent on the alpha-carbon. Their utility in various scientific fields, particularly in the synthesis of herbicides and as alkylating agents in drug development, is well-established.[1][2] The reactivity of the carbon-chlorine bond is central to their function, allowing for nucleophilic substitution reactions. However, the efficiency of these reactions is not uniform across all chloroacetamide derivatives, being significantly influenced by molecular structure and reaction conditions.

This guide provides a comparative overview of the reaction efficiency of different chloroacetamides, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.

Factors Influencing the Reaction Efficiency of Chloroacetamides

The reactivity of chloroacetamides in nucleophilic substitution reactions is a multifactorial property. Subtle changes in the molecular structure can lead to dramatic differences in reaction rates and mechanisms.[3][4] Key factors include:

  • Substituents on the Amide Nitrogen: The nature of the substituent on the amide nitrogen (N-aryl, N-alkyl, etc.) can influence the electrophilicity of the α-carbon. Electron-withdrawing groups can enhance reactivity, while bulky substituents may introduce steric hindrance.

  • α-Carbon Substituents: The presence of other substituents on the carbon atom bearing the chlorine can affect reactivity. For instance, the presence of an electron-withdrawing fluorine atom is predicted to increase the electrophilicity of the α-carbon, thereby accelerating S(_N)2 reactions.[5]

  • The Nature of the Nucleophile: The reaction efficiency is highly dependent on the nucleophile. Thiols, particularly in their deprotonated thiolate anion form, are highly effective nucleophiles for chloroacetamides.[5][6] Other nucleophiles include amines, hydroxides, and various oxygen, nitrogen, and sulfur-containing compounds.[7]

  • Reaction Conditions: pH is a critical parameter, especially in reactions with thiols, where a pH above the pKa of the thiol group (around 8.5) favors the formation of the more nucleophilic thiolate anion.[6] The solvent and temperature also play significant roles in reaction kinetics.

Comparative Data on Chloroacetamide Reactivity

The following table summarizes the reactivity of various chloroacetamides with different nucleophiles, based on findings from several studies. The data is largely qualitative, reflecting the general principles of reactivity.

Chloroacetamide DerivativeNucleophile(s)Reaction TypeKey Findings on Reactivity
N-Phenylchloroacetamide ThiolsS(_N)2The reaction proceeds via a concerted S(_N)2 mechanism. Its reactivity is comparable to that of acrylamides used as irreversible inhibitors.[5]
N-Aryl 2-chloroacetamides Various O, N, S nucleophilesNucleophilic SubstitutionThe chlorine atom is readily displaced by a variety of nucleophiles.[7] These reactions can be accompanied by intramolecular cyclization to form various heterocyclic systems.[8]
Chloroacetamide Herbicides Hydroxide (in NaOH)S(_N)2 / Amide CleavageBase-catalyzed hydrolysis primarily occurs through an S(_N)2 reaction, substituting chloride with hydroxide.[4] In some cases, amide cleavage is observed.[3][4] Subtle structural differences, such as the type of (alkoxy)alkyl substituent, can dramatically influence reactivity and the reaction mechanism.[3]
Chloroacetamide-linked Nucleotides Cysteine, Glutathione (GSH)S(_N)2 (Alkylation)These derivatives react readily and almost quantitatively with cysteine and glutathione within an hour at pH 8.4.[9] The chloroacetamide group appears to be more reactive than vinylsulfonamide moieties in similar nucleotide structures.[9]
N-Chloro-2-fluoroacetamide (Predicted) Thiols, General NucleophilesS(_N)2, OxidationThe presence of the electron-withdrawing fluorine atom is expected to increase the electrophilicity of both the chlorine and the α-carbon.[5] This would likely lead to faster reaction rates in both oxidation and S(_N)2 reactions compared to standard N-chloroacetamide.[5]
General Chloroacetamides 4-(4-nitrobenzyl)pyridine (NBP)N-alkylationA reduced level of N-alkylating reactivity, as determined by the reaction with NBP, has been correlated with improved herbicidal efficacy.[10] This suggests that while high reactivity is important, selectivity also plays a crucial role in biological activity.[10]
α-Sulfamate acetamides Glutathione (GSH)Nucleophilic SubstitutionThese analogues are designed to have tunable reactivity and can be up to two orders of magnitude less reactive towards GSH than the corresponding chloroacetamide.[11] This allows for the development of more selective targeted covalent inhibitors.[11]

Experimental Protocols

General Synthesis of N-Aryl 2-Chloroacetamides

This protocol describes a common method for the synthesis of N-aryl 2-chloroacetamides through the chloroacetylation of a corresponding aryl amine.[7][12]

Materials:

  • Appropriate aryl amine

  • Chloroacetyl chloride

  • Dry dichloromethane

  • Triethylamine

Procedure:

  • Dissolve the aryl amine in dry dichloromethane in a reaction flask.

  • Add triethylamine to the solution, which acts as a base.

  • Cool the mixture in an ice bath.

  • Add chloroacetyl chloride dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., several hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired N-aryl 2-chloroacetamide.

Kinetic Measurement for Nucleophilic Substitution Reactions

This protocol outlines a general method for comparing the reaction rates of different chloroacetamides with a model thiol compound, such as N-acetylcysteine or glutathione.[5][13]

Materials:

  • Chloroacetamide derivative

  • Model thiol compound (e.g., N-acetylcysteine)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Quenching solution (e.g., excess β-mercaptoethanol)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the chloroacetamide derivative and the thiol compound in the phosphate buffer. The concentrations should be in the millimolar range and may need to be adjusted based on the expected reaction rates.

  • Kinetic Runs: a. Equilibrate the reactant solutions to a constant temperature (e.g., 25°C). b. Initiate the reaction by mixing equal volumes of the chloroacetamide and thiol solutions. c. At predetermined time intervals, withdraw an aliquot of the reaction mixture and add it to a quenching solution to stop the reaction.

  • Sample Analysis: a. Analyze the quenched samples by HPLC to determine the concentration of the remaining reactants and the product formed. b. Monitor the elution profile using a UV detector at a wavelength where one of the species has a strong absorbance.

  • Data Analysis: a. Plot the concentration of the reactant or product against time. b. From these plots, calculate the initial reaction rates. c. Determine the second-order rate constants from the pseudo-first-order rate constants obtained at varying concentrations of the nucleophile. d. Compare the calculated rate constants for the different chloroacetamide derivatives to assess their relative reactivity.

Visualizing Reaction Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: S(_N)2 mechanism for the reaction of a chloroacetamide with a nucleophile.

Experimental_Workflow prep Prepare stock solutions of chloroacetamide and nucleophile initiate Initiate reaction by mixing at constant temperature and pH prep->initiate monitor Withdraw and quench aliquots at various time points initiate->monitor analyze Analyze samples by HPLC to determine concentrations monitor->analyze calculate Calculate reaction rates and compare reactivity analyze->calculate

Caption: General experimental workflow for comparing chloroacetamide reactivity.

Factors_Affecting_Reactivity reactivity Reaction Efficiency substituents Molecular Structure reactivity->substituents conditions Reaction Conditions reactivity->conditions nucleophile Nucleophile Properties reactivity->nucleophile n_sub N-Substituents (Electronic & Steric Effects) substituents->n_sub alpha_sub α-Carbon Substituents (Inductive Effects) substituents->alpha_sub ph pH conditions->ph temp Temperature conditions->temp solvent Solvent conditions->solvent type Nucleophile Type (e.g., Thiol, Amine) nucleophile->type pka Nucleophile pKa nucleophile->pka

Caption: Factors influencing the reaction efficiency of chloroacetamides.

References

A Comparative Guide to Confirming the Identity of Bromazepam Impurity B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and characterization of impurities in active pharmaceutical ingredients (APIs) like bromazepam is a critical aspect of ensuring drug safety and efficacy. Bromazepam Impurity B, chemically identified as N-[4-Bromo-2-(pyridin-2-ylcarbonyl)phenyl]-2-chloroacetamide, is a specified impurity in the European Pharmacopoeia. This guide provides a comparative overview of analytical methodologies for its definitive identification, supported by experimental data and protocols.

Overview of Analytical Approaches

The confirmation of Bromazepam Impurity B's identity relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the standard method for detection and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for unequivocal structural elucidation.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key quantitative parameters and expected outcomes for the primary analytical methods used to identify Bromazepam Impurity B.

Analytical TechniqueKey Parameters & Expected ResultsPurpose
HPLC-UV Retention Time (RT): A specific retention time relative to the main bromazepam peak under defined chromatographic conditions.UV λmax: Characteristic UV absorption maximum.Detection, Quantification, and Purity Assessment
LC-MS/MS Parent Ion (m/z): [M+H]⁺ expected at m/z 354.0/356.0 (due to Br isotope) and [M+Na]⁺.Fragmentation Pattern: Specific product ions resulting from the fragmentation of the parent ion.Molecular Weight Determination and Structural Confirmation
¹H-NMR Chemical Shifts (δ): Characteristic signals for aromatic protons, the methylene protons of the chloroacetamide group, and the amide proton.Integration: Proportional signal integrals corresponding to the number of protons.Definitive Structural Elucidation

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted from the European Pharmacopoeia monograph for bromazepam.

  • Chromatographic Conditions:

    • Column: A suitable C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer solution (pH adjusted). The exact composition should be optimized for ideal separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV spectrophotometer at a wavelength of 240 nm.

    • Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

  • Sample Preparation:

    • Accurately weigh and dissolve the bromazepam sample containing the suspected impurity in the mobile phase to a known concentration.

    • Prepare a reference standard of Bromazepam Impurity B at a known concentration in the mobile phase.

    • Inject equal volumes of the sample and standard solutions into the chromatograph.

  • Identification: The identity of Impurity B is confirmed by comparing the retention time of the peak in the sample chromatogram with that of the reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • LC Conditions: Utilize the same HPLC conditions as described above to ensure chromatographic separation.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for benzodiazepines.

    • Mass Analyzer: A triple quadrupole or ion trap mass spectrometer.

    • Scan Mode: Full scan to identify the parent ion, followed by product ion scan (MS/MS) to obtain the fragmentation pattern.

    • Collision Energy: Optimized to induce characteristic fragmentation.

  • Data Analysis:

    • Confirm the presence of the expected parent ion for Bromazepam Impurity B (C₁₄H₁₀BrClN₂O₂; Molecular Weight: 353.6 g/mol ).

    • Analyze the fragmentation pattern to confirm the presence of key structural motifs.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
  • Sample Preparation:

    • Isolate a sufficient quantity of the impurity, or use a certified reference standard.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumental Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A standard ¹H-NMR experiment.

  • Structural Confirmation: The obtained spectrum is analyzed for the characteristic chemical shifts, coupling patterns, and signal integrals of the protons in the molecule, which provides definitive structural confirmation.

Mandatory Visualization

Impurity_Identification_Workflow cluster_0 Sample Analysis cluster_1 Data Interpretation cluster_2 Confirmation Sample_Preparation Sample Preparation HPLC_UV_Analysis HPLC-UV Analysis Sample_Preparation->HPLC_UV_Analysis LC_MS_Analysis LC-MS Analysis Sample_Preparation->LC_MS_Analysis NMR_Analysis NMR Analysis Sample_Preparation->NMR_Analysis Compare_RT Compare Retention Times HPLC_UV_Analysis->Compare_RT Analyze_Mass_Spectrum Analyze Mass Spectrum LC_MS_Analysis->Analyze_Mass_Spectrum Analyze_NMR_Spectrum Analyze NMR Spectrum NMR_Analysis->Analyze_NMR_Spectrum Identity_Confirmed Identity of Impurity B Confirmed Compare_RT->Identity_Confirmed Analyze_Mass_Spectrum->Identity_Confirmed Analyze_NMR_Spectrum->Identity_Confirmed

Caption: Workflow for the identification and confirmation of Bromazepam Impurity B.

Conclusion

The definitive confirmation of Bromazepam Impurity B's identity requires a multi-technique approach. While HPLC-UV serves as the primary tool for detection and quantification due to its robustness and availability, LC-MS/MS provides essential molecular weight and fragmentation data for structural confirmation. For unequivocal proof of structure, ¹H-NMR is the gold standard. By employing these methods in a complementary fashion, researchers and drug development professionals can confidently identify and control this critical impurity, ensuring the quality and safety of bromazepam-containing pharmaceutical products.

A Comparative Guide to the Cross-Validation of Analytical Methods for N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of pharmaceutical compounds and their impurities is paramount. This guide provides a comparative overview of analytical methodologies for N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide, a known intermediate and impurity in the synthesis of Bromazepam.[1][2][3][4] The focus is on the cross-validation of these methods to ensure data integrity and consistency across different analytical techniques and laboratories.

Comparative Analysis of Analytical Methods

Table 1: Comparison of Analytical Method Performance Parameters

ParameterHPLC-UVHPLC-MSGC-MS
Limit of Detection (LOD) Dependent on chromophore0.01 - 0.50 ng/mL[5]0.042 - 2.0 ng/g[5]
Limit of Quantitation (LOQ) Dependent on chromophore4 pg/g - 8 ng/g[5]0.05 - 4.00 ng/mL[5]
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.995
Accuracy (% Recovery) 98.0% to 102.0%70 - 120%[5]31 - 135%[5]
Precision (%RSD) < 2.0%< 15.0%< 19.0%[5]
Specificity Moderate to HighHighHigh
Cost Low to ModerateHighModerate to High
Throughput HighModerateModerate

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative protocols for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for routine quality control due to its robustness and cost-effectiveness.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 250mm x 4.6mm, 5µm particle size) is a common choice.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[6][7] The gradient program should be optimized to achieve good separation of the analyte from any impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 25°C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the analyte.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Samples are dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.45 µm filter before injection.

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

For higher sensitivity and selectivity, especially for complex matrices or trace-level analysis, HPLC coupled with a mass spectrometer is the preferred method.

  • Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or a time-of-flight instrument).

  • Column: A C18 or similar reverse-phase column, often with smaller particle sizes for UPLC applications (e.g., < 2 µm), is suitable.[6][7]

  • Mobile Phase: A mixture of volatile buffers (e.g., 0.1% formic acid in water) and organic solvents (e.g., acetonitrile or methanol) is used to ensure compatibility with the mass spectrometer.[6][7]

  • Ionization Source: Electrospray ionization (ESI) is commonly used for this type of compound.

  • Mass Analysis: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantitative analysis, offering high selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, derivatization might be necessary to improve its volatility and thermal stability.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.[5]

  • Injection: Splitless injection is often used for trace analysis.[5]

  • Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points.[5]

  • Derivatization: If necessary, a derivatization agent can be used to convert the analyte into a more volatile derivative.

  • Ionization: Electron impact (EI) ionization is a common choice.[5]

  • Mass Analysis: The mass spectrometer is typically operated in full scan or SIM mode.[5]

Visualization of Workflows and Relationships

Diagrams are provided to illustrate key processes in analytical method validation.

G cluster_0 Method Development & Initial Validation cluster_1 Method Comparison & Cross-Validation cluster_2 Inter-Laboratory Cross-Validation A Develop Primary Analytical Method (e.g., HPLC-UV) B Full Validation of Primary Method (ICH Guidelines) A->B C Develop Secondary Analytical Method (e.g., HPLC-MS) B->C Decision for a comparative method G Transfer Primary Method to a Second Laboratory B->G Decision for inter-laboratory testing D Partial or Full Validation of Secondary Method C->D E Analyze the Same Set of Samples by Both Methods D->E F Compare Results and Assess Agreement E->F K Methods are Cross-Validated F->K Acceptable Agreement H Partial Validation at the Second Laboratory G->H I Analyze the Same Set of Samples at Both Laboratories H->I J Compare Results and Assess Inter-Laboratory Variability I->J J->K Acceptable Agreement

Caption: General workflow for the cross-validation of analytical methods.

G validation_parameters Validation Parameters Specificity Linearity Accuracy Precision LOD & LOQ Robustness method_suitability Demonstration of Method Suitability for Intended Purpose validation_parameters->method_suitability data_reliability Ensures Reliability and Integrity of Analytical Data method_suitability->data_reliability regulatory_compliance Compliance with Regulatory Requirements (e.g., ICH) data_reliability->regulatory_compliance product_quality Ensures Quality and Safety of the Final Drug Product regulatory_compliance->product_quality

Caption: Logical relationship of analytical method validation.

References

"yield comparison of different synthetic pathways to N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic pathways to N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide, a key intermediate in the synthesis of various pharmaceutical compounds, notably as a known impurity of Bromazepam. The selection of an optimal synthetic route is contingent on factors such as overall yield, purity of the final product, scalability, and the availability of starting materials. This document outlines the most prominently reported synthetic method and explores a potential alternative, providing experimental data where available to aid in methodological selection.

Comparison of Synthetic Pathways

The primary route for the synthesis of this compound involves the N-chloroacetylation of 2-(2-Amino-5-bromobenzoyl)pyridine. An alternative, though less direct, pathway could be envisioned through a multi-step process starting from more basic precursors. A direct comparison of yields for distinct pathways is challenging due to the limited publicly available data for alternative routes.

ParameterPathway 1: N-Chloroacetylation
Starting Material 2-(2-Amino-5-bromobenzoyl)pyridine
Key Reagents Chloroacetyl chloride, Triethylamine
Solvent Dichloromethane
Number of Steps 1
Reported Yield High (Specific yield not reported)
Reaction Conditions 0°C to room temperature

Synthetic Pathway Diagrams

The logical workflow for the primary synthetic route is depicted below.

G cluster_0 Starting Materials A 2-(2-Amino-5-bromobenzoyl)pyridine C N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]- 2-chloroacetamide A->C N-Chloroacetylation (Triethylamine, DCM) B Chloroacetyl chloride B->C

Safety Operating Guide

Proper Disposal of N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide, a halogenated organic compound. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory waste management protocols.

Due to the absence of a specific, comprehensive safety data sheet (SDS) for this compound, this guidance is synthesized from safety information for structurally related compounds, including chloroacetamides and other halogenated organic substances. This compound should be handled with care, assuming it may be toxic, an irritant, and harmful to the environment.

Immediate Safety and Handling Precautions

Personal protective equipment (PPE) is mandatory when handling this compound. Always work in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile), inspected before use.
Protective Clothing A lab coat and closed-toe shoes are required.
Respiratory Protection A NIOSH-approved respirator is recommended if dust may be generated.
Waste Classification and Segregation

This compound is classified as a halogenated organic waste . It is critical to segregate this waste stream from non-halogenated organic and inorganic wastes to ensure proper disposal and to prevent potentially dangerous chemical reactions.[1][2][3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Waste Collection
  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, and pipette tips), in a designated, leak-proof, and sealable container.[4] This container should be clearly labeled for halogenated organic waste.

  • Solutions: If the compound is in a solvent, it should be collected in a designated container for halogenated solvent waste.[1][3] Do not mix with non-halogenated solvent waste.[1][2]

Labeling and Storage

Proper labeling and storage are crucial for safety and regulatory compliance.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., toxic, irritant).[1][3]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1] This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong acids, bases, and oxidizing agents.[3][5] Ensure the container is stored in secondary containment to prevent spills.[1]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate non-essential personnel from the area.[6]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]

  • Contain: Prevent the spread of the spill using an inert absorbent material like vermiculite or sand.[6]

  • Clean-up: Carefully sweep or scoop the absorbed material into the designated halogenated organic waste container.[4][7] Avoid generating dust.[4][7]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All materials used for cleanup should be disposed of as halogenated organic waste.[6]

Final Disposal
  • Licensed Disposal: The ultimate disposal of halogenated organic waste must be conducted by a licensed hazardous waste disposal company.[7][8] The primary method for disposal of such compounds is controlled incineration at a permitted facility.[2][8]

  • Scheduling Pick-up: When the waste container is nearly full (approximately three-quarters), arrange for a waste collection with your institution's Environmental Health and Safety (EHS) office.[1]

Visual Workflow and Logical Relationships

To further clarify the disposal process, the following diagrams illustrate the key workflows and decision-making steps.

cluster_collection Waste Generation & Collection cluster_storage Labeling & Interim Storage cluster_disposal Final Disposal gen Generate Waste (Solid or Solution) ppe Wear Appropriate PPE gen->ppe Step 1 container Select Designated Halogenated Waste Container ppe->container Step 2 collect Collect Waste container->collect Step 3 label_waste Label Container: 'Hazardous Waste' 'Halogenated Organic' Chemical Name collect->label_waste Step 4 seal Securely Seal Container label_waste->seal Step 5 store Store in Secondary Containment in Satellite Accumulation Area seal->store Step 6 pickup Request EHS Waste Pickup store->pickup Step 7 transport Licensed Transporter pickup->transport Step 8 incinerate Controlled Incineration at Permitted Facility transport->incinerate Step 9

Caption: Waste Disposal Workflow for this compound.

cluster_spill Spill Response Protocol spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain cleanup Collect Material into Halogenated Waste Container contain->cleanup decon Decontaminate Spill Area cleanup->decon report Report to EHS decon->report

Caption: Immediate Spill Response Protocol.

References

Personal protective equipment for handling N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identifier: N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide CAS Number: 41526-21-0[1][2][3] Molecular Formula: C₁₄H₁₀BrClN₂O₂[1][2]

This document provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers and drug development professionals. The following guidance is based on aggregated Global Harmonized System (GHS) data and information from structurally related compounds due to the absence of a specific Safety Data Sheet (SDS).

Hazard Identification and Personal Protective Equipment (PPE)

Based on available data, this compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral).[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

To mitigate these risks, the following personal protective equipment is mandatory.

Exposure Route Potential Hazard Required PPE / Engineering Control
Inhalation May cause respiratory irritation.[1][4]Handle exclusively in a certified chemical fume hood.[4] If dust formation is likely, a NIOSH-approved particulate respirator is recommended.[4]
Skin Contact Causes skin irritation; may be harmful.[1][4]Wear chemical-resistant gloves (e.g., nitrile or neoprene).[4] A lab coat or chemical-resistant apron is required.[4]
Eye Contact Causes serious eye irritation.[1][4]Wear chemical safety goggles or a face shield.[4]
Ingestion Harmful if swallowed.[1]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical to ensure safety.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that a safety shower and eyewash station are readily accessible.[4]

    • Assemble all necessary PPE as outlined in the table above.

  • Donning PPE:

    • Inspect chemical-resistant gloves for integrity before use.

    • Don a lab coat, ensuring it is fully buttoned.

    • Wear safety goggles. If there is a significant splash risk, use a face shield in addition to goggles.[4]

  • Chemical Handling:

    • Conduct all manipulations of the solid compound or its solutions within the chemical fume hood to minimize inhalation exposure.[4]

    • Avoid the generation of dust when handling the solid form.[4]

    • Keep containers tightly sealed when not in use.[4]

  • Post-Handling:

    • Thoroughly decontaminate the work area.

    • Carefully remove and dispose of contaminated PPE in designated hazardous waste containers.

    • Wash hands thoroughly with soap and water after removing gloves.[5]

Accidental Release and Exposure Measures

  • Spill: In case of a spill, evacuate personnel to a safe area.[6] Avoid dust formation.[6] Wearing full PPE, collect the spilled material using spark-proof tools and place it in a sealed, labeled container for disposal.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]

  • Skin Contact: Immediately remove contaminated clothing.[5] Wash the affected area with plenty of soap and water.[5][6] If skin irritation occurs, seek medical advice.[5]

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • All materials contaminated with this compound, including disposable gloves, weigh boats, and contaminated labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4][6]

  • Disposal Procedure:

    • Do not dispose of this chemical down the drain or in regular trash.[4][6]

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[4]

    • The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[6][7]

Handling and Disposal Workflow

cluster_prep 1. Preparation cluster_handling 2. Chemical Handling cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal prep_hood Verify Fume Hood Operation prep_safety Locate Eyewash/ Safety Shower prep_ppe Assemble Required PPE don_ppe Don PPE: Gloves, Lab Coat, Goggles prep_ppe->don_ppe handle Handle Chemical in Fume Hood don_ppe->handle decon Decontaminate Work Surface seal Keep Containers Sealed handle->seal seal->decon doff_ppe Doff & Dispose of Contaminated PPE decon->doff_ppe collect Collect All Contaminated Waste in Labeled Container wash Wash Hands Thoroughly doff_ppe->wash wash->collect dispose Dispose via Institutional EHS Office collect->dispose

Caption: Workflow for safe handling and disposal of the compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide
Reactant of Route 2
Reactant of Route 2
N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.